molecular formula C7H11NO2 B168598 (5-Isopropylisoxazol-3-yl)methanol CAS No. 123770-63-8

(5-Isopropylisoxazol-3-yl)methanol

Cat. No.: B168598
CAS No.: 123770-63-8
M. Wt: 141.17 g/mol
InChI Key: FUQOVKGUDYTDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Isopropylisoxazol-3-yl)methanol ( 123770-63-8) is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is characterized by its isoxazole ring structure, a five-membered aromatic heterocycle, substituted with a methanol group and an isopropyl group . This compound is offered for research and development purposes. As a specialized heterocyclic building block, it is of significant interest in medicinal chemistry and chemical synthesis for the construction of more complex molecules . Suppliers recommend storing this product sealed in a dry environment at 2-8°C to maintain its stability . This product is intended for research applications and is labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals . Specific analytical data, mechanism of action, and detailed applications in biological systems are not currently available in the searched sources, indicating an area for further investigation by researchers.

Properties

IUPAC Name

(5-propan-2-yl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOVKGUDYTDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649331
Record name [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-63-8
Record name [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Isopropylisoxazol-3-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Isopropylisoxazol-3-yl)methanol is a heterocyclic organic compound featuring an isoxazole ring substituted with an isopropyl group at the 5-position and a hydroxymethyl group at the 3-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and illustrative biological signaling pathways related to (5-isopropylisoxazol-3-yl)methanol and structurally similar isoxazole derivatives.

Core Chemical and Physical Properties

PropertyValueSource / Notes
Molecular Formula C₇H₁₁NO₂[4]
Molecular Weight 141.17 g/mol [4]
Physical State Liquid (at room temperature)Supplier Information
Boiling Point 249.8 °C at 760 mmHg[4]
Melting Point Not available (Predicted to be low)-
Density 1.091 g/cm³[4]
Flash Point 104.9 °C[4]
Vapor Pressure 0.0118 mmHg at 25°C[4]
Solubility Predicted to be soluble in methanol, ethanol, and other polar organic solvents.-
pKa Predicted to be around 13-14 for the hydroxyl proton.-

Experimental Protocols

Synthesis of (5-Isopropylisoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] The following is a plausible experimental protocol for the synthesis of (5-Isopropylisoxazol-3-yl)methanol.

Materials:

  • Propargyl alcohol

  • Isoobutyraldehyde

  • Hydroxylamine hydrochloride

  • Sodium hypochlorite solution (bleach)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate

  • Brine solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve isobutyraldehyde and hydroxylamine hydrochloride in ethanol. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Nitrile Oxide Formation and Cycloaddition: To the resulting isobutyraldoxime solution, add propargyl alcohol. Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with propargyl alcohol.[7]

  • Work-up: After the reaction is complete, as indicated by TLC, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude (5-isopropylisoxazol-3-yl)methanol by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[8]

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological targets for (5-isopropylisoxazol-3-yl)methanol have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore in drug discovery. Many isoxazole derivatives have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.[1][9]

One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of many cancers. A hypothetical mechanism of action for an isoxazole-based kinase inhibitor is depicted below.

G Hypothetical Kinase Inhibition Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Isoxazole_Inhibitor (5-Isopropylisoxazol-3-yl)methanol (Hypothetical Inhibitor) Isoxazole_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK signaling pathway by an isoxazole derivative.

Experimental Workflow Visualization

The general workflow for the synthesis, purification, and characterization of (5-isopropylisoxazol-3-yl)methanol is outlined in the following diagram.

G Experimental Workflow Start Start Synthesis 1,3-Dipolar Cycloaddition Start->Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure (5-Isopropylisoxazol-3-yl)methanol Characterization->Final_Product

References

Elucidation of the Chemical Structure of (5-Isopropylisoxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (5-Isopropylisoxazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data and experimental protocols essential for the unequivocal identification and characterization of this molecule.

Molecular Structure and Properties

(5-Isopropylisoxazol-3-yl)methanol is a substituted isoxazole featuring an isopropyl group at the 5-position and a hydroxymethyl group at the 3-position of the isoxazole ring. The structural formula and key properties are summarized below.

Table 1: Physicochemical Properties of (5-Isopropylisoxazol-3-yl)methanol

PropertyValueReference
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
CAS Number 123770-63-8
Appearance Liquid[1]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts for (5-Isopropylisoxazol-3-yl)methanol

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH(CH₃)₂~ 3.1 - 3.3Septet1H
CH(CH ₃)₂~ 1.3Doublet6H
CH ₂OH~ 4.7Singlet2H
Isoxazole CH ~ 6.2Singlet1H
CH₂OH VariableSinglet (broad)1H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (5-Isopropylisoxazol-3-yl)methanol

CarbonChemical Shift (δ, ppm)
C =N (Isoxazole)~ 160 - 162
O-C =C (Isoxazole)~ 170 - 172
C-C H-C (Isoxazole)~ 100 - 102
C H(CH₃)₂~ 27 - 29
CH(C H₃)₂~ 21 - 23
C H₂OH~ 55 - 58
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Fragmentation for (5-Isopropylisoxazol-3-yl)methanol

m/zIonDescription
141[M]⁺Molecular Ion
126[M - CH₃]⁺Loss of a methyl group
110[M - CH₂OH]⁺Loss of the hydroxymethyl group
98[M - C₃H₇]⁺Loss of the isopropyl group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Characteristic Infrared Absorption Bands for (5-Isopropylisoxazol-3-yl)methanol

Wavenumber (cm⁻¹)Functional GroupDescription
3600 - 3200O-HAlcohol, broad peak
3150 - 3100C-HAromatic (isoxazole ring)
2970 - 2870C-HAliphatic (isopropyl and methylene)
1600 - 1580C=NIsoxazole ring stretch
1470 - 1450C=CIsoxazole ring stretch
1420 - 1340N-OIsoxazole ring stretch
1050 - 1000C-OAlcohol

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of isoxazole derivatives are crucial for reproducible results. The following are generalized protocols based on the synthesis of similar compounds.[4][5]

Synthesis of (5-Isopropylisoxazol-3-yl)methanol

A common route for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Isovaleraldoxime NitrileOxide In situ generation of Isopropyl Nitrile Oxide (e.g., with NCS or NaOCl) Start->NitrileOxide Cycloaddition [3+2] Cycloaddition with Propargyl Alcohol NitrileOxide->Cycloaddition Product (5-Isopropylisoxazol-3-yl)methanol Cycloaddition->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Synthetic workflow for (5-Isopropylisoxazol-3-yl)methanol.

Procedure:

  • Oxime Formation: Isovaleraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to form isovaleraldoxime.

  • Nitrile Oxide Formation and Cycloaddition: The isovaleraldoxime is then treated in situ with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), in a solvent like chloroform or dichloromethane to generate isopropyl nitrile oxide. Propargyl alcohol is added to the reaction mixture to undergo a [3+2] cycloaddition reaction.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield pure (5-Isopropylisoxazol-3-yl)methanol.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Mass Spectrometry:

  • Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The sample is introduced directly or via a gas chromatograph (GC-MS).

Infrared Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

Logical Workflow for Structure Elucidation

The process of determining the structure of an unknown compound follows a logical progression of experiments and data analysis.

Diagram: Structure Elucidation Workflow

Elucidation_Workflow A Elemental Analysis & MS (Determine Molecular Formula: C₇H₁₁NO₂) B IR Spectroscopy (Identify Functional Groups: -OH, C=N, N-O) A->B C ¹³C NMR Spectroscopy (Determine Number and Type of Carbons) A->C D ¹H NMR Spectroscopy (Determine Proton Environments and Connectivity) B->D C->D E 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity and Assign Signals) D->E F Final Structure Confirmation E->F

Caption: Logical workflow for the structure elucidation of a small molecule.

Conclusion

The structural elucidation of (5-Isopropylisoxazol-3-yl)methanol is achieved through a synergistic application of modern spectroscopic techniques. The combined data from NMR, MS, and IR analyses provide a detailed and unambiguous confirmation of its molecular structure. The experimental protocols outlined in this guide serve as a valuable resource for the synthesis and characterization of this and related isoxazole compounds, facilitating further research and development in medicinal chemistry.

References

An In-depth Technical Guide to (5-Isopropylisoxazol-3-yl)methanol and the Broader Landscape of Bioactive Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 123770-63-8 Molecular Formula: C₇H₁₁NO₂ Molecular Weight: 141.17 g/mol

This technical guide provides a comprehensive overview of (5-Isopropylisoxazol-3-yl)methanol, a heterocyclic compound belonging to the isoxazole class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document will contextualize its potential significance by drawing upon the extensive research into isoxazole derivatives. The guide will cover general synthetic strategies, known biological activities of the isoxazole scaffold, and illustrative experimental protocols and data, serving as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

PropertyValueSource
Boiling Point249.8 ± 25.0 °C (Predicted)ChemicalBook
Density1.091 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa13.09 ± 0.10 (Predicted)ChemicalBook
Storage2-8°CChemicalBook

Synthesis of Isoxazole Derivatives: A General Overview

The synthesis of isoxazole derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the isoxazole ring. A common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For the synthesis of 3,5-disubstituted isoxazoles, such as (5-Isopropylisoxazol-3-yl)methanol, a general strategy involves the reaction of an appropriate nitrile oxide with a terminal alkyne.

A plausible synthetic route to (5-Isopropylisoxazol-3-yl)methanol could be extrapolated from procedures for analogous compounds. One such general method involves the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alcohol-containing alkyne.

Illustrative Synthetic Workflow:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition cluster_2 Step 3: Purification Aldehyde Isovaleraldehyde Oxime Isovaleraldoxime Aldehyde->Oxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Isoxazole (5-Isopropylisoxazol-3-yl)methanol Oxime->Isoxazole [3+2] Cycloaddition Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Isoxazole NCS N-Chlorosuccinimide (Chlorinating Agent) NCS->Isoxazole Base Base (e.g., Triethylamine) Base->Isoxazole Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure (5-Isopropylisoxazol-3-yl)methanol Purification->Pure_Product

Caption: General workflow for the synthesis of (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocols

While a specific protocol for (5-Isopropylisoxazol-3-yl)methanol is not available, the following is a representative, generalized procedure for the synthesis of a 3,5-disubstituted isoxazole based on known methodologies for similar compounds. Researchers should note that this is an illustrative example and would require optimization for the specific target molecule.

General Protocol for the Synthesis of a (5-Substituted-isoxazol-3-yl)methanol Derivative:

  • Oxime Formation: To a solution of the corresponding aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or pyridine), hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.2 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude aldoxime, which can be used in the next step without further purification.

  • [3+2] Cycloaddition: The crude aldoxime (1.0 eq) and propargyl alcohol (1.2 eq) are dissolved in a suitable solvent (e.g., dichloromethane or THF). A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is added portion-wise at 0°C. A base (e.g., triethylamine or pyridine, 1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-substituted-isoxazol-3-yl)methanol.

Biological Activities of the Isoxazole Scaffold

The isoxazole ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[1][2] Isoxazole derivatives have been reported to exhibit a wide range of biological activities.

Biological ActivityExamples of Protein Targets or Mechanisms
Anticancer Inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis.[1]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Disruption of bacterial cell wall synthesis, inhibition of essential enzymes.
Antiviral Inhibition of viral replication enzymes.

Given the prevalence of these activities within the isoxazole class, it is plausible that (5-Isopropylisoxazol-3-yl)methanol could be a valuable starting point for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

The diverse biological activities of isoxazole derivatives stem from their ability to interact with a variety of biological targets, thereby modulating cellular signaling pathways. For instance, in the context of cancer, isoxazole-containing compounds have been shown to interfere with pathways crucial for tumor growth and survival.

Illustrative Signaling Pathway Diagram:

G cluster_0 Cell Proliferation Pathway cluster_1 Apoptosis Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bcl2 Bcl-2 Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Isoxazole (5-Isopropylisoxazol-3-yl)methanol (Hypothetical Target) Isoxazole->RAF Inhibition Isoxazole->Bcl2 Inhibition

Caption: Hypothetical modulation of cancer-related signaling pathways by an isoxazole derivative.

Conclusion

(5-Isopropylisoxazol-3-yl)methanol, while not extensively characterized in the public domain, belongs to a class of compounds with immense potential in drug discovery. This guide provides a framework for understanding its chemical nature, plausible synthetic routes, and the broad biological context of the isoxazole scaffold. Further experimental investigation is warranted to elucidate the specific properties and potential therapeutic applications of this compound. Researchers are encouraged to use the general protocols and conceptual frameworks presented herein as a starting point for their own investigations into this and related molecules.

References

The Multifaceted Biological Activities of Isoxazole Methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a vast array of derivatives with diverse biological activities. Among these, isoxazole methanol derivatives have garnered significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of isoxazole methanol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Synthesis of Isoxazole Methanol Derivatives

The synthesis of isoxazole methanol derivatives is most commonly achieved through a 1,3-dipolar cycloaddition reaction. A prevalent method involves the reaction of an aldehyde with hydroxylamine hydrochloride to form an aldoxime. This intermediate is then converted to a nitrile oxide in situ, which subsequently undergoes a [3+2] cycloaddition with an appropriate alkyne, such as propargyl alcohol, to yield the desired (isoxazol-5-yl)methanol derivative.[1][2][3]

Ultrasound irradiation has been shown to be an effective green chemistry approach for this synthesis, often leading to higher yields and shorter reaction times compared to conventional methods.[4][5]

General Experimental Protocol for the Synthesis of (3-Aryl-isoxazol-5-yl)methanol

This protocol describes a general one-pot synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives.

Materials:

  • Substituted aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Sodium hypochlorite solution

  • Propargyl alcohol

  • Appropriate solvents (e.g., ethanol, dimethylformamide)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Oxime Formation: Dissolve the substituted aromatic aldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as pyridine. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Formation and Cycloaddition: To the reaction mixture containing the aldoxime, add propargyl alcohol (1.2 equivalents). Subsequently, add sodium hypochlorite solution dropwise at 0-5 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure (3-aryl-isoxazol-5-yl)methanol derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR and ¹H NMR.[2][3]

Diagram of the general synthesis workflow:

G General Synthesis of (Isoxazol-5-yl)methanol Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Analysis A Aromatic Aldehyde D Oxime Formation A->D B Hydroxylamine HCl B->D C Propargyl Alcohol E [3+2] Cycloaddition (Nitrile Oxide Intermediate) C->E D->E F Crude Product E->F G Purification (Column Chromatography) F->G H (Isoxazol-5-yl)methanol Derivative G->H I Characterization (FT-IR, NMR) H->I

Caption: Workflow for the synthesis of (isoxazol-5-yl)methanol derivatives.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[6][7] A key mechanism of action is the induction of apoptosis, or programmed cell death.[8][9] Some isoxazole derivatives have been shown to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins.[8]

Quantitative Anticancer Activity Data

The anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC₅₀ values for various isoxazole derivatives against different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Indole-3-isoxazole-5-carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
3-(4,5-dihydroisoxazol-5-yl)indolesDHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
4-(Trifluoromethyl)isoxazolesTTI-4MCF-7 (Breast)2.63--
Isoxazole-bridged indole C-glycosideCompound 34MDA-MB-231 (Breast)22.3--
Isoxazole-bridged indole C-glycosideCompound 9MDA-MB-231 (Breast)30.6--
Isoxazole-bridged indole C-glycosideCompound 25MDA-MB-231 (Breast)35.5--
Imidazo[1,2-c]pyrimidine-isoxazoleCompound 3aA549 (Lung)5.988 ± 0.12--

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Isoxazole methanol derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole methanol derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[12][14]

Diagram of the MTT assay workflow:

G MTT Assay Workflow for Cell Viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Isoxazole Derivatives (Varying Concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Apoptosis Signaling Pathway

Isoxazole derivatives can induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[8][9]

Diagram of the intrinsic apoptosis pathway induced by isoxazole derivatives:

G Intrinsic Apoptosis Pathway Induced by Isoxazole Derivatives A Isoxazole Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C F Apoptosome Formation C->F D Apaf-1 D->F E Pro-Caspase-9 E->F G Active Caspase-9 F->G I Active Caspase-3 (Executioner Caspase) G->I H Pro-Caspase-3 H->I J Substrate Cleavage I->J K Apoptosis J->K

Caption: Intrinsic apoptosis pathway initiated by isoxazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of isoxazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)
Benzo[d]isoxazole6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleS. aureus500
B. cereus500
Compound 18B. subtilis31.25
Compound 18S. aureus62.5
Isoxazole-linked 1,3,4-OxadiazoleED compoundS. aureus62.5
ED compoundS. pyogenes62.5
ED compoundS. epidermidis31.25
1,3-Oxazole-based compoundsCompound 1eS. epidermidis 75656.2
Compound 1eE. coli ATCC 2592228.1
Compound 1eC. albicans 12814
Compound 4aS. epidermidis 75656.2
Compound 4aB. subtilis ATCC 668356.2
Compound 4aC. albicans 12814

Data compiled from multiple sources.[16][18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[20][21][22][23]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Isoxazole methanol derivatives (test compounds)

  • Positive control antibiotic/antifungal

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole methanol derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of the broth microdilution workflow:

G Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Isoxazole Derivative in 96-well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent effects in preclinical models.[24][25][26][27][28] One of the key mechanisms underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines and enzymes.[29][30][31][32]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of isoxazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)
5b75.6876.71
5c74.4875.56
5d71.8672.32
Diclofenac Sodium (10 mg/kg)74.2273.62

Data from a study on substituted-isoxazole derivatives.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[33][34][35][36][37]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% in saline)

  • Isoxazole methanol derivatives (test compounds)

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (vehicle control, standard drug, and test compound groups).

  • Compound Administration: Administer the isoxazole methanol derivative or the standard drug to the respective groups, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of some isoxazole derivatives may be attributed to their ability to inhibit the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoxazole derivatives may interfere with this cascade at various points, such as by inhibiting the IκB kinase (IKK) complex.[29][30]

Diagram of NF-κB signaling pathway inhibition:

G Inhibition of NF-κB Signaling by Isoxazole Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Pro-inflammatory Stimulus (e.g., TNF-α, LPS) B Receptor A->B C IKK Complex B->C D IκB C->D phosphorylates E NF-κB D->E sequesters F Phosphorylated IκB D->F H NF-κB Translocation to Nucleus E->H G Ubiquitination & Degradation of IκB F->G I Gene Transcription H->I J Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) I->J K Isoxazole Derivative K->C inhibits L Inhibition

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

Isoxazole methanol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation highlights their potential for further development as therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies, quantitative data for comparative analysis, and insights into the molecular mechanisms underlying their biological effects. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of isoxazole methanol derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

Spectroscopic and Synthetic Profile of (5-Isopropylisoxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound (5-Isopropylisoxazol-3-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and isoxazole chemistry to present a predictive but scientifically grounded profile. This guide is intended to support research and development efforts by providing key data for characterization, synthesis planning, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5-Isopropylisoxazol-3-yl)methanol, based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2 - 6.4s1HH-4 (isoxazole)
~4.7s2H-CH₂OH
~3.0 - 3.2sept1H-CH(CH₃)₂
~2.5 (broad)s1H-OH
~1.3d6H-CH(CH₃)₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~175C-5 (isoxazole)
~160C-3 (isoxazole)
~100C-4 (isoxazole)
~55-CH₂OH
~28-CH(CH₃)₂
~22-CH(CH₃)₂

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretch (alcohol)
3150 - 3100MediumC-H stretch (isoxazole ring)
2970 - 2870StrongC-H stretch (aliphatic, isopropyl & CH₂)
1600 - 1570MediumC=N stretch (isoxazole ring)
1470 - 1450MediumC-H bend (aliphatic)
1420 - 1380MediumO-H bend (alcohol)
1150 - 1050StrongC-O stretch (primary alcohol)
950 - 850MediumRing skeletal vibrations
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
141[M]⁺ (Molecular ion)
126[M - CH₃]⁺
110[M - CH₂OH]⁺
98[M - C₃H₇]⁺
69Fragmentation of the isoxazole ring

Proposed Synthesis and Characterization Workflow

The synthesis of (5-Isopropylisoxazol-3-yl)methanol can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne. A detailed experimental protocol is provided below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Isobutyraldehyde C Isobutyraldoxime A->C Reaction B Hydroxylamine B->C E Isobutyrohydroximoyl chloride (in situ nitrile oxide precursor) C->E Chlorination D N-Chlorosuccinimide (NCS) D->E G (5-Isopropylisoxazol-3-yl)methanol E->G [3+2] Cycloaddition F Propargyl alcohol F->G H Work-up (Extraction) G->H I Column Chromatography H->I J Pure Product I->J K NMR Spectroscopy (¹H, ¹³C) J->K L IR Spectroscopy J->L M Mass Spectrometry J->M N Purity Analysis (e.g., HPLC) J->N

Caption: Synthetic and characterization workflow for (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocol: Synthesis
  • Preparation of Isobutyraldoxime: To a solution of isobutyraldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield isobutyraldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition: Isobutyraldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to form the corresponding hydroximoyl chloride. To this mixture, propargyl alcohol (1.2 eq) and a base, such as triethylamine (1.5 eq), are added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocol: Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a NaCl or KBr plate.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Molecular Structure and Key Spectroscopic Correlations

The structural features of (5-Isopropylisoxazol-3-yl)methanol directly correlate with the predicted spectroscopic data.

Caption: Molecular structure and key predicted spectroscopic correlations.

Disclaimer: The spectroscopic data presented in this document are predicted based on established chemical principles and data from analogous compounds. Actual experimental values may vary. This guide should be used for informational and planning purposes, and all experimental work should be conducted with appropriate safety precautions.

An In-depth Technical Guide on (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physicochemical properties of (5-Isopropylisoxazol-3-yl)methanol, a compound of interest for researchers, scientists, and professionals in drug development. The following sections outline its core molecular attributes and provide a visual representation of its structural information.

Physicochemical Data Summary

The fundamental molecular characteristics of (5-Isopropylisoxazol-3-yl)methanol have been determined and are summarized in the table below for clear and easy reference. This data is essential for a variety of experimental and theoretical applications in chemical research and development.

PropertyValueCitations
Molecular Formula C7H11NO2[1][2][3]
Molecular Weight 141.17 g/mol [1][2][3]
CAS Number 123770-63-8[1][2]

Structural and Relational Information

To illustrate the relationship between the compound's name and its primary molecular identifiers, a logical diagram is provided. This visualization aids in understanding the direct association between the chemical nomenclature and its corresponding formula and mass.

Logical Relationship of (5-Isopropylisoxazol-3-yl)methanol A (5-Isopropylisoxazol-3-yl)methanol B Molecular Formula C7H11NO2 A->B C Molecular Weight 141.17 g/mol A->C

Caption: Molecular properties of (5-Isopropylisoxazol-3-yl)methanol.

References

Solubility of (5-Isopropylisoxazol-3-yl)methanol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of (5-Isopropylisoxazol-3-yl)methanol

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Isopropylisoxazol-3-yl)methanol. Due to the absence of specific published quantitative solubility data for this compound, this guide furnishes predicted solubility based on its chemical structure and the general principles of solubility for isoxazole derivatives. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in common laboratory solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity, molecular size, and its capacity for hydrogen bonding.[1][2] (5-Isopropylisoxazol-3-yl)methanol possesses a moderately polar isoxazole ring, a polar hydroxyl (-OH) group capable of hydrogen bonding, and a non-polar isopropyl group. This combination of functional groups suggests a nuanced solubility profile. The presence of the hydroxyl group and the nitrogen and oxygen atoms in the isoxazole ring should facilitate solubility in polar protic and aprotic solvents.[3] Conversely, the non-polar isopropyl group and the overall carbon backbone will contribute to its solubility in less polar organic solvents.[1]

Below is a table summarizing the predicted solubility of (5-Isopropylisoxazol-3-yl)methanol in a range of common laboratory solvents. This is an estimation based on chemical principles and should be confirmed by experimental data.

SolventSolvent TypePredicted SolubilityJustification
WaterPolar ProticLow to ModerateThe hydroxyl group can form hydrogen bonds with water, but the hydrophobic isopropyl group and the isoxazole ring may limit extensive solubility.[1]
EthanolPolar ProticHighEthanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact favorably with the non-polar parts of the molecule.
MethanolPolar ProticHighSimilar to ethanol, methanol is a small polar protic solvent that can effectively solvate the molecule through hydrogen bonding and dipole-dipole interactions.
IsopropanolPolar ProticHighIts structure is very similar to the isopropyl group on the target molecule, which should facilitate favorable van der Waals interactions, in addition to hydrogen bonding.
AcetonePolar AproticHighAcetone's polarity allows it to interact with the polar regions of the molecule, while its methyl groups can interact with the non-polar regions.
Ethyl AcetateModerately PolarModerate to HighEthyl acetate is a good solvent for compounds with moderate polarity. It can accept hydrogen bonds and has both polar and non-polar regions.
Dichloromethane (DCM)Slightly PolarModerate to HighDCM is a versatile solvent that can dissolve a wide range of organic compounds. It will primarily interact with the less polar parts of the molecule.
ChloroformSlightly PolarModerate to HighSimilar to DCM, chloroform is effective at dissolving moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, making it an excellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)Polar AproticHighDMF is another highly polar aprotic solvent that should readily dissolve the compound due to strong dipole-dipole interactions.
HexaneNon-polarLow to InsolubleThe polarity of the isoxazole ring and the hydroxyl group are too high for significant interaction with a non-polar solvent like hexane. The principle of "like dissolves like" suggests poor solubility.[4]
TolueneNon-polarLowWhile the aromatic ring of toluene can have some interaction with the isoxazole ring, the overall polarity mismatch with the hydroxyl group will likely result in low solubility.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, the equilibrium solubility method, commonly known as the shake-flask method, is recommended.[5][6] This technique measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.[6]

Materials:

  • (5-Isopropylisoxazol-3-yl)methanol

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of (5-Isopropylisoxazol-3-yl)methanol to a series of vials, ensuring there is enough solid to maintain a saturated solution at equilibrium.[7]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed.[6]

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.[5]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of (5-Isopropylisoxazol-3-yl)methanol.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principles of solubility based on molecular structure.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess (5-Isopropylisoxazol-3-yl)methanol to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Allow solid to sediment C->D E Centrifuge for complete separation D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_features Molecular Features cluster_solvents Solvent Types cluster_interactions Dominant Interactions compound (5-Isopropylisoxazol-3-yl)methanol Structural Features polar_groups Polar Groups: - Hydroxyl (-OH) - Isoxazole Ring (N, O) compound->polar_groups nonpolar_groups Non-polar Groups: - Isopropyl Group - Carbon Backbone compound->nonpolar_groups h_bonding Hydrogen Bonding polar_groups->h_bonding favors dipole_dipole Dipole-Dipole polar_groups->dipole_dipole favors van_der_waals Van der Waals nonpolar_groups->van_der_waals favors polar_solvents Polar Solvents (e.g., Water, Ethanol, DMSO) solubility Solubility Outcome polar_solvents->solubility High Solubility nonpolar_solvents Non-polar Solvents (e.g., Hexane, Toluene) nonpolar_solvents->solubility Low Solubility h_bonding->polar_solvents dipole_dipole->polar_solvents van_der_waals->nonpolar_solvents

Caption: Influence of Molecular Structure on Solubility.

References

Uncharted Territory: Exploring the Therapeutic Potential of (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for the Scientific Community

Introduction

(5-Isopropylisoxazol-3-yl)methanol, a distinct heterocyclic compound, presents a largely unexplored frontier in therapeutic research. While the isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, this specific derivative remains uncharacterized in the scientific literature regarding its biological activity and potential medicinal applications. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals, aiming to consolidate the available information, albeit limited, and to propose a strategic path forward for investigating its therapeutic promise.

Current State of Knowledge: A Void in Biological Data

A comprehensive review of scientific databases, patent literature, and chemical supplier information reveals a significant lack of biological data for (5-Isopropylisoxazol-3-yl)methanol. The compound is commercially available for research and development purposes, but no published studies detail its pharmacological, toxicological, or therapeutic properties.[1][2][3] Safety Data Sheets indicate that toxicological and ecological data are not available.[1]

The broader family of isoxazole derivatives, however, exhibits a wide array of biological activities, suggesting that (5-Isopropylisoxazol-3-yl)methanol could harbor therapeutic potential. Isoxazoles are known to act as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] For instance, various isoxazole-containing compounds have been investigated as inhibitors of HSP90 and FMS-like tyrosine kinase-3 (FLT3), both significant targets in oncology.[7]

Physicochemical Properties

Understanding the basic physicochemical properties is the first step in evaluating any potential drug candidate.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[1][2][3]
Molecular Weight 141.17 g/mol [1][2][3]
CAS Number 123770-63-8[1][2]
Physical State Liquid[3]
Boiling Point 249.8°C at 760 mmHg[1]
Density 1.091 g/cm³[1]
Flash Point 104.9°C[1]

Proposed Research Workflow: A Roadmap to Discovery

Given the absence of biological data, a systematic investigation is required to elucidate the therapeutic potential of (5-Isopropylisoxazol-3-yl)methanol. The following workflow outlines a logical progression of experiments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization A High-Throughput Screening (HTS) (e.g., kinase panels, GPCR arrays) B Target-Based Assays (based on HTS hits or structural similarity) A->B C Cell-Based Assays (e.g., cytotoxicity, proliferation, anti-inflammatory) B->C D ADME-Tox Profiling (e.g., metabolic stability, cytotoxicity) C->D E Pharmacokinetic (PK) Studies (e.g., in rodents) D->E F Efficacy Studies in Animal Models (disease-specific, e.g., xenograft, inflammation models) E->F G Preliminary Toxicology Studies (e.g., dose-range finding) F->G H Structure-Activity Relationship (SAR) Studies G->H I Analogue Synthesis H->I J Refined In Vitro and In Vivo Testing I->J

Figure 1: Proposed Research Workflow for (5-Isopropylisoxazol-3-yl)methanol.

Hypothetical Signaling Pathway Investigation

Should initial screenings suggest activity against a particular target, for example, a protein kinase involved in a cancer signaling pathway, a focused investigation into its mechanism of action would be warranted. The diagram below illustrates a generic kinase signaling pathway that could be investigated.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Compound (5-Isopropylisoxazol-3-yl)methanol Compound->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression

Figure 2: Hypothetical Inhibition of a Kinase Signaling Pathway.

Experimental Protocols: A Starting Point

While no specific protocols exist for this compound, standard methodologies can be adapted.

1. General Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of (5-Isopropylisoxazol-3-yl)methanol on various cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of (5-Isopropylisoxazol-3-yl)methanol for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

2. Kinase Inhibition Assay (Example: In Vitro KinaseGlo® Assay)

  • Objective: To determine if (5-Isopropylisoxazol-3-yl)methanol inhibits the activity of a specific kinase identified in a primary screen.

  • Methodology:

    • In a 96-well plate, combine the kinase, its specific substrate, and ATP.

    • Add varying concentrations of (5-Isopropylisoxazol-3-yl)methanol.

    • Incubate the reaction mixture to allow for ATP consumption by the kinase.

    • Add Kinase-Glo® reagent, which measures the amount of remaining ATP.

    • Measure the luminescence signal, which is inversely proportional to kinase activity.

    • Determine the IC₅₀ value of the compound for the specific kinase.

Conclusion and Future Directions

(5-Isopropylisoxazol-3-yl)methanol represents a chemical entity with a complete lack of published biological characterization. However, its isoxazole core, a privileged structure in medicinal chemistry, provides a strong rationale for its investigation. The path forward requires a systematic and unbiased screening approach to identify potential biological targets, followed by rigorous in vitro and in vivo validation. The workflows and hypothetical frameworks presented in this guide offer a starting point for researchers to embark on the exciting journey of potentially uncovering a novel therapeutic agent. The scientific community is encouraged to undertake these foundational studies to unlock the possible medicinal value of this unexplored molecule.

References

The Rise of a Privileged Scaffold: A Literature Review on the Discovery and Development of 5-Substituted Isoxazole-3-methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. First named by Arthur Hantzsch, this scaffold has proven to be a versatile building block in the design of novel therapeutic agents due to its unique electronic properties and metabolic stability.[1][2][3] Among the vast array of isoxazole derivatives, the 5-substituted isoxazole-3-methanol motif has emerged as a particularly significant pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in cellular signaling pathways.

Key Synthetic Strategies

The synthesis of 5-substituted isoxazole-3-methanols typically involves a multi-step process, often culminating in the reduction of a 3-carboxy or 3-carbonyl precursor. One of the most common and versatile methods for constructing the core isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

A prevalent synthetic route commences with the formation of a 3,5-disubstituted isoxazole bearing an ester group at the 3-position. This is often achieved through the condensation of a β-ketoester with hydroxylamine. The resulting isoxazole-linked ester can then be reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminium hydride or lithium borohydride, to yield the desired 5-substituted isoxazole-3-methanol.[4][5]

Alternatively, direct synthesis from aldehydes is possible. For instance, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been achieved by converting 4-methylbenzaldehyde to its corresponding oxime, followed by a cyclization reaction with propargyl alcohol in the presence of sodium hypochlorite.

Comparative Synthetic Yields

The efficiency of synthesizing 5-substituted isoxazole-3-methanols can vary significantly based on the chosen synthetic route and the nature of the substituents. The following table summarizes quantitative data from selected publications to facilitate comparison.

3-Substituent Precursor5-SubstituentReducing Agent/ConditionsProductYield (%)Reference
Isoxazole-linked esterArylLithium aluminium hydride5-Aryl-isoxazole-3-methanolGood[4]
4-methylbenzaldoximepara-tolylSodium hypochlorite, propargyl alcohol(3-para-tolyl-isoxazol-5-yl)methanol97
5-phenylisoxazole-3-carbonyl chloridePhenylSodium tetrahydridoborate(5-phenylisoxazol-3-yl)phenylmethanol-[6]
5-(p-tolyl)isoxazole-3-carbonyl chloridep-tolylSodium tetrahydridoborate(5-(p-tolyl)isoxazol-3-yl)(p-tolyl)methanol-[6]

Detailed Experimental Protocols

General Procedure for the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[6]
  • Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in pyridine to synthesize 4-methylbenzaldoxime.

  • Cycloaddition: To a flask containing 5 mg (8 mmol) of 4-methylbenzaldoxime and 3 ml (2 mmol) of propargyl alcohol in 5 ml of CCl4, 12 ml of 5% NaOCl is added dropwise.

  • Reaction: The reaction mixture is stirred for 48 hours at 70°C.

  • Work-up: The contents of the flask are transferred to a separatory funnel, and the organic phase is separated from the aqueous phase to yield the product.

General Procedure for the Reduction of Isoxazole Esters to Alcohols[4]
  • Reaction Setup: A solution of the isoxazole-linked ester in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere.

  • Reduction: The solution is treated with a molar excess of a reducing agent, such as lithium aluminium hydride (LAH).

  • Quenching: After the reaction is complete, the excess LAH is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Isolation: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, which can be further purified by chromatography.

Biological Activity and Signaling Pathways

5-Substituted isoxazole-3-methanols and their derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in various diseases.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[7][8][9] Several isoxazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotion Isoxazole 5-Substituted Isoxazole-3-methanol Derivative Isoxazole->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and isoxazole inhibition.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer.[10] Isoxazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK), highlighting their potential as anti-inflammatory and neuroprotective agents.[11]

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) MAPK->TranscriptionFactors Response Inflammation, Apoptosis TranscriptionFactors->Response Isoxazole 5-Substituted Isoxazole-3-methanol Derivative Isoxazole->MAPK Inhibition

MAPK signaling pathway and isoxazole inhibition.

Conclusion

The 5-substituted isoxazole-3-methanol scaffold represents a privileged structure in drug discovery, with a rich history of synthetic development and a diverse range of biological applications. The synthetic routes to these compounds are well-established, with the reduction of 3-carboxy or 3-carbonyl precursors being a key and efficient step. The ability of these molecules to modulate critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK cascades, underscores their therapeutic potential. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets to further expand the therapeutic utility of this versatile chemical class.

References

Physicochemical Profile of (5-Isopropylisoxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Isopropylisoxazol-3-yl)methanol, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities. A thorough understanding of the physicochemical characteristics of novel isoxazole derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring the selection of viable drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of (5-Isopropylisoxazol-3-yl)methanol, alongside detailed experimental protocols for their determination.

Physicochemical Characteristics

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₁NO₂ChemicalBook[1]
Molecular Weight 141.17 g/mol ChemicalBook[1]
CAS Number 123770-63-8ChemicalBook[1]
Physical State Liquid (at 25°C)Fluorochem
Purity 95.0%Fluorochem
Boiling Point 249.8°C at 760 mmHgChemicalBook[1]
Density 1.091 g/cm³ChemicalBook[1]
Melting Point Data not available
Table 2: Thermodynamic and Safety Properties
PropertyValueSource
Flash Point 104.9°CChemicalBook[1]
Vapor Pressure 0.0118 mmHg at 25°CChemicalBook[1]
Aqueous Solubility Data not available
pKa Data not available
logP Data not available

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices for organic compounds and can be adapted for the specific analysis of (5-Isopropylisoxazol-3-yl)methanol.

Synthesis of (5-Isopropylisoxazol-3-yl)methanol

A general and common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine.[2] For (5-Isopropylisoxazol-3-yl)methanol, a suitable starting material would be a protected form of 1-hydroxy-4-methylpentane-1,3-dione.

Materials:

  • Protected 1-hydroxy-4-methylpentane-1,3-dione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base (e.g., sodium hydroxide, sodium acetate)

  • Solvent (e.g., ethanol, methanol)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the protected β-diketone in the chosen alcohol solvent in a round-bottom flask.

  • Add an equimolar amount of hydroxylamine hydrochloride and the base to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with an appropriate eluent system to isolate the pure (5-Isopropylisoxazol-3-yl)methanol.

  • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds.[3][4][5] Since (5-Isopropylisoxazol-3-yl)methanol is a liquid at room temperature, this protocol would be applicable if a solid derivative is synthesized or if the compound solidifies at lower temperatures.

Materials:

  • Sample of the solid compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Materials:

  • (5-Isopropylisoxazol-3-yl)methanol

  • Deionized water (or other relevant aqueous buffers)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of (5-Isopropylisoxazol-3-yl)methanol to a glass vial containing a known volume of deionized water (or buffer). The presence of undissolved solid/liquid is necessary to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for a period to allow for phase separation. If necessary, centrifuge the samples to sediment any undissolved material.

  • Carefully withdraw an aliquot from the clear supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The equilibrium solubility is reported in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[9][10][11][12][13]

Materials:

  • (5-Isopropylisoxazol-3-yl)methanol

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of (5-Isopropylisoxazol-3-yl)methanol in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but the apparent pKa will need to be corrected.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution by adding small, precise increments of the standardized acid or base from a burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[1][14][15][16][17]

Materials:

  • (5-Isopropylisoxazol-3-yl)methanol

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical method for concentration determination (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.

  • Dissolve a known amount of (5-Isopropylisoxazol-3-yl)methanol in either the aqueous or the n-octanol phase.

  • Add a known volume of the second, immiscible phase to the vial.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Separate the two phases by centrifugation.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like (5-Isopropylisoxazol-3-yl)methanol.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of (5-Isopropylisoxazol-3-yl)methanol Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Confirmation Structure Confirmation (NMR, IR, MS) Purification->Structure_Confirmation Physical_State Physical State (Liquid/Solid) Structure_Confirmation->Physical_State Melting_Point Melting Point Physical_State->Melting_Point Boiling_Point Boiling Point Physical_State->Boiling_Point Density Density Physical_State->Density Solubility Aqueous Solubility Physical_State->Solubility pKa pKa Determination Physical_State->pKa logP logP Determination Physical_State->logP Data_Analysis Data Analysis Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Reporting Technical Report & Whitepaper Data_Analysis->Reporting

Physicochemical Characterization Workflow

Conclusion

This technical guide has summarized the currently available physicochemical data for (5-Isopropylisoxazol-3-yl)methanol and provided detailed, generalized experimental protocols for the determination of its key properties. While some fundamental data points remain to be experimentally determined, the provided methodologies offer a solid framework for researchers to conduct these necessary characterizations. A comprehensive understanding of these physicochemical parameters is essential for advancing the research and development of (5-Isopropylisoxazol-3-yl)methanol and other novel isoxazole derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (5-Isopropylisoxazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, offering flexibility based on available starting materials and laboratory capabilities.

Synthetic Strategies Overview

Two robust methods for the synthesis of (5-Isopropylisoxazol-3-yl)methanol are outlined below. The first is a direct approach via a [3+2] cycloaddition reaction. The second is a two-step process involving the formation of a functionalized isoxazole intermediate followed by reduction.

Route 1: [3+2] Cycloaddition of a Nitrile Oxide with Propargyl Alcohol

This route offers a convergent and efficient synthesis starting from readily available isobutyraldehyde. The key steps involve the formation of an aldoxime, its in-situ conversion to a nitrile oxide, and subsequent 1,3-dipolar cycloaddition with propargyl alcohol.

Route 2: Reduction of a 3-Substituted-5-isopropylisoxazole Intermediate

This strategy involves the initial synthesis of either 5-isopropylisoxazole-3-carbaldehyde or ethyl 5-isopropylisoxazole-3-carboxylate. These intermediates are then reduced to the target alcohol using standard reducing agents. This route is advantageous if the aldehyde or ester intermediates are commercially available or accessible through established methods.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps.

Table 1: Reagents and Conditions for Synthesis of Isobutyraldoxime (Precursor for Route 1)

Reagent/ParameterMolar Equiv.Amount
Isobutyraldehyde1.0User Defined
Hydroxylamine HCl1.1Calculated
Sodium Hydroxide1.1Calculated
Solvent (Ethanol/Water)-User Defined
Reaction Time-2-4 hours
Temperature-Room Temp.

Table 2: Reagents and Conditions for Route 1 - [3+2] Cycloaddition

Reagent/ParameterMolar Equiv.Amount
Isobutyraldoxime1.0User Defined
Propargyl Alcohol1.2Calculated
Sodium Hypochlorite (bleach)1.5Calculated
Solvent (e.g., Dichloromethane)-User Defined
Reaction Time-12-24 hours
Temperature-Room Temp.
Typical Yield -60-75%

Table 3: Reagents and Conditions for Route 2a - Reduction of Aldehyde

Reagent/ParameterMolar Equiv.Amount
5-Isopropylisoxazole-3-carbaldehyde1.0User Defined
Sodium Borohydride (NaBH₄)1.5Calculated
Solvent (e.g., Methanol, Ethanol)-User Defined
Reaction Time-1-3 hours
Temperature-0 °C to Room Temp.
Typical Yield -85-95%

Table 4: Reagents and Conditions for Route 2b - Reduction of Ester

Reagent/ParameterMolar Equiv.Amount
Ethyl 5-isopropylisoxazole-3-carboxylate1.0User Defined
Lithium Aluminum Hydride (LiAlH₄)2.0Calculated
Solvent (Anhydrous THF or Et₂O)-User Defined
Reaction Time-4-8 hours
Temperature-0 °C to Reflux
Typical Yield -80-90%

Experimental Protocols

Route 1: [3+2] Cycloaddition Protocol

Step 1a: Synthesis of Isobutyraldoxime

  • In a round-bottom flask, dissolve isobutyraldehyde in a mixture of ethanol and water (1:1).

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in water.

  • Slowly add the aqueous hydroxylamine/NaOH solution to the stirred solution of isobutyraldehyde at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyraldoxime.

Step 1b: Synthesis of (5-Isopropylisoxazol-3-yl)methanol

  • In a round-bottom flask, dissolve isobutyraldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (household bleach, ~5-6%) (1.5 eq) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford (5-Isopropylisoxazol-3-yl)methanol.

Route 2: Reduction Protocol

Step 2a: Reduction of 5-Isopropylisoxazole-3-carbaldehyde

  • Dissolve 5-isopropylisoxazole-3-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath (0 °C).

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-Isopropylisoxazol-3-yl)methanol.

Step 2b: Reduction of Ethyl 5-isopropylisoxazole-3-carboxylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (5-Isopropylisoxazol-3-yl)methanol.

Visualizations

G cluster_route1 Route 1: [3+2] Cycloaddition Isobutyraldehyde Isobutyraldehyde Isobutyraldoxime Isobutyraldoxime Isobutyraldehyde->Isobutyraldoxime Hydroxylamine Nitrile Oxide Intermediate Nitrile Oxide Intermediate Isobutyraldoxime->Nitrile Oxide Intermediate NaOCl Propargyl Alcohol Propargyl Alcohol (5-Isopropylisoxazol-3-yl)methanol_R1 (5-Isopropylisoxazol-3-yl)methanol Nitrile Oxide IntermediatePropargyl Alcohol Nitrile Oxide IntermediatePropargyl Alcohol Nitrile Oxide IntermediatePropargyl Alcohol->(5-Isopropylisoxazol-3-yl)methanol_R1 1,3-Dipolar Cycloaddition

Caption: Synthetic workflow for Route 1 via [3+2] cycloaddition.

G cluster_route2 Route 2: Reduction of Intermediates cluster_2a Route 2a cluster_2b Route 2b Aldehyde Intermediate 5-Isopropylisoxazole- 3-carbaldehyde Methanol_R2a (5-Isopropylisoxazol-3-yl)methanol Aldehyde Intermediate->Methanol_R2a NaBH4 Ester Intermediate Ethyl 5-isopropylisoxazole- 3-carboxylate Methanol_R2b (5-Isopropylisoxazol-3-yl)methanol Ester Intermediate->Methanol_R2b LiAlH4 Starting Materials Appropriate Starting Materials Starting Materials->Aldehyde Intermediate Starting Materials->Ester Intermediate

Caption: Synthetic workflows for Route 2 via reduction of intermediates.

Applications of (5-Isopropylisoxazol-3-yl)methanol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Isopropylisoxazol-3-yl)methanol is a heterocyclic building block that holds significant promise in the field of medicinal chemistry. While the molecule itself has not been extensively studied for direct biological activity, its isoxazole core is a well-established pharmacophore present in a multitude of biologically active compounds. The true potential of (5-isopropylisoxazol-3-yl)methanol lies in its utility as a versatile starting material for the synthesis of novel derivatives with a wide range of therapeutic applications, particularly in oncology.

The isoxazole ring system is valued by medicinal chemists for its metabolic stability, its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, and its role as a bioisosteric replacement for other functional groups. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and potent anticancer effects. The anticancer mechanisms of isoxazole-containing compounds are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.

This document provides a detailed exploration of the potential applications of (5-isopropylisoxazol-3-yl)methanol in medicinal chemistry, with a focus on its derivatization to yield potent anticancer agents. Included are detailed synthetic protocols, quantitative biological data for representative derivatives, and diagrams of relevant signaling pathways and experimental workflows.

Application Notes: Anticancer Agent Development

(5-Isopropylisoxazol-3-yl)methanol serves as an excellent scaffold for the development of 3,5-disubstituted isoxazole derivatives, a class of compounds that has shown significant promise as anticancer agents. The isopropyl group at the 5-position can provide favorable hydrophobic interactions within protein binding pockets, while the methanol group at the 3-position is a key functional handle for synthetic elaboration. Through straightforward chemical transformations, the hydroxymethyl group can be converted into a variety of other functionalities, such as aldehydes, carboxylic acids, amines, or ethers, allowing for the introduction of diverse pharmacophoric features to modulate biological activity and selectivity.

A particularly promising application is the synthesis of isoxazole-based inhibitors of key oncogenic signaling pathways. For instance, derivatives can be designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Additionally, isoxazole derivatives have been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways, making them attractive candidates for cancer therapy.

Quantitative Data: Anticancer Activity of Representative Isoxazole Derivatives

The following tables summarize the in vitro anticancer activity of several classes of 3,5-disubstituted isoxazole derivatives, illustrating the potential of this scaffold. While not directly synthesized from (5-isopropylisoxazol-3-yl)methanol, they represent achievable therapeutic targets through its derivatization.

Table 1: In Vitro Anticancer Activity of 3,5-Diaryl Isoxazole-Pyrrolobenzodiazepine (PBD) Conjugates [1]

CompoundCell LineGI50 (µM)
6a Leukemia (CCRF-CEM)< 0.1
Leukemia (HL-60(TB))< 0.1
Non-Small Cell Lung Cancer (HOP-92)< 0.1
Colon Cancer (HTC-116)< 0.1
Breast Cancer (MCF7)< 0.1
6b Leukemia (CCRF-CEM)0.12
Leukemia (HL-60(TB))0.15
Non-Small Cell Lung Cancer (HOP-92)0.21
Colon Cancer (HTC-116)0.18
Breast Cancer (MCF7)0.25
6c Leukemia (CCRF-CEM)0.35
Leukemia (HL-60(TB))0.41
Non-Small Cell Lung Cancer (HOP-92)0.55
Colon Cancer (HTC-116)0.48
Breast Cancer (MCF7)0.62

Table 2: EGFR-TK Inhibitory Activity and In Vitro Cytotoxicity of Isoxazole Derivatives [2]

CompoundEGFR-TK IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
10a 0.06415.3418.2921.45
10b 0.06617.8220.1123.08
25a 0.0546.388.129.96
Erlotinib 0.0515.917.649.13

Table 3: Antiproliferative Activity of 3-Hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine Derivatives against Thyroid Cancer Cell Lines [3]

CompoundWRO (Follicular) IC50 (µM)NPA (Anaplastic) IC50 (µM)
5a 8.76>10
5b 4.126.34
5c 3.875.98

Experimental Protocols

The following are representative protocols for the synthesis of isoxazole precursors and the evaluation of their anticancer activity. These can be adapted for the derivatization of (5-isopropylisoxazol-3-yl)methanol.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general method for synthesizing the isoxazole core, which can be adapted for various substituted alkynes and nitrile oxides.

Materials:

  • Substituted Aldehyde

  • Hydroxylamine Hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Substituted Alkyne

  • Triethylamine (TEA)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Oxime Formation: Dissolve the substituted aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent. Add a base (e.g., pyridine or sodium acetate) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Hydroximoyl Chloride Formation: To the crude oxime solution, add N-Chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the oxime is consumed.

  • Cycloaddition: In a separate flask, dissolve the substituted alkyne (1.0 eq) in a solvent. To this solution, add the freshly prepared hydroximoyl chloride solution dropwise, followed by the slow addition of triethylamine (2.0 eq) at 0 °C.

  • Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Visualizations

Signaling Pathway Diagram: Apoptosis Induction by Isoxazole Derivatives

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Isoxazole Derivative Isoxazole Derivative Death Receptors (e.g., FAS, TRAIL) Death Receptors (e.g., FAS, TRAIL) Isoxazole Derivative->Death Receptors (e.g., FAS, TRAIL) Activates Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., FAS, TRAIL)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Promotes permeabilization Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak Inhibits Isoxazole Derivative_2 Isoxazole Derivative Isoxazole Derivative_2->Bcl-2/Bcl-xL Inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction pathways targeted by isoxazole derivatives.

Experimental Workflow Diagram: Synthesis and Evaluation of Anticancer Isoxazoles

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies cluster_optimization Lead Optimization A (5-Isopropylisoxazol-3-yl)methanol (Starting Material) B Chemical Modification (e.g., Oxidation, Etherification) A->B C Coupling/Cyclization Reactions B->C D Library of Isoxazole Derivatives C->D E Purification & Structural Analysis (NMR, MS, HPLC) D->E F In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) D->F G Determination of IC50/GI50 Values F->G H Lead Compound Identification G->H I Cell Cycle Analysis H->I J Apoptosis Assays (e.g., Caspase Activity, Annexin V) H->J K Target Identification/Validation (e.g., Kinase Assays, Western Blot) H->K L Structure-Activity Relationship (SAR) Studies H->L M In Vivo Animal Studies H->M L->C

Caption: Workflow for anticancer drug discovery using isoxazole derivatives.

References

Application Notes and Protocols: (5-Isopropylisoxazol-3-yl)methanol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4][5] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. The versatility of the isoxazole core allows for structural modifications that can fine-tune the therapeutic properties of a molecule, making it a valuable scaffold in drug discovery and development.

(5-Isopropylisoxazol-3-yl)methanol is a key synthetic building block that provides a convenient entry point for the elaboration of more complex isoxazole-containing molecules. Its primary alcohol functionality serves as a handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of larger molecular architectures. This document provides detailed application notes and experimental protocols for the use of (5-Isopropylisoxazol-3-yl)methanol in organic synthesis.

Overview of Synthetic Applications

(5-Isopropylisoxazol-3-yl)methanol can be utilized in a range of synthetic transformations to generate a library of derivatives for biological screening. The primary alcohol can be readily converted into other functional groups such as halides, ethers, esters, and amines. These transformations pave the way for the synthesis of novel compounds with potential therapeutic applications.

A general overview of the synthetic pathways starting from (5-Isopropylisoxazol-3-yl)methanol is depicted below.

G A (5-Isopropylisoxazol-3-yl)methanol B (5-Isopropylisoxazol-3-yl)methyl halide A->B Halogenation C Ether Derivatives A->C Etherification D Ester Derivatives A->D Esterification B->C Williamson Ether Synthesis E Amine Derivatives B->E Amination F Further Elaboration into Bioactive Molecules C->F D->F E->F

Caption: Synthetic pathways from (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthetic transformations of (5-Isopropylisoxazol-3-yl)methanol. Researchers should adapt these procedures based on the specific requirements of their target molecules and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conversion to (5-Isopropylisoxazol-3-yl)methyl Chloride

The conversion of the primary alcohol to a methyl chloride is a crucial first step for many subsequent nucleophilic substitution reactions. A common method for this transformation is the use of thionyl chloride.

G cluster_0 Protocol Workflow A Dissolve (5-Isopropylisoxazol-3-yl)methanol in an aprotic solvent (e.g., DCM) B Cool the solution to 0 °C A->B C Add thionyl chloride dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with saturated NaHCO3 solution E->F G Extract with DCM F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of (5-Isopropylisoxazol-3-yl)methyl chloride.

Protocol:

  • Dissolve (5-Isopropylisoxazol-3-yl)methanol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (5-Isopropylisoxazol-3-yl)methyl chloride by silica gel column chromatography.

Quantitative Data (Illustrative):

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
(5-Isopropylisoxazol-3-yl)methanol141.171.01.0 g
Thionyl Chloride (SOCl₂)118.971.21.0 mL
Dichloromethane (DCM)--20 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
(5-Isopropylisoxazol-3-yl)methyl chloride159.611.1385-95%
Ether Synthesis via Williamson Ether Synthesis

The synthesized (5-Isopropylisoxazol-3-yl)methyl chloride can be used in a Williamson ether synthesis to form a variety of ether derivatives. This protocol provides a general procedure for the reaction with a generic alcohol (R-OH).

G cluster_0 Protocol Workflow A Prepare sodium alkoxide from R-OH and NaH in an anhydrous solvent (e.g., THF) B Add (5-Isopropylisoxazol-3-yl)methyl chloride A->B C Stir the reaction mixture (heat if necessary) B->C D Monitor reaction by TLC C->D E Quench with water D->E F Extract with an organic solvent E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Williamson ether synthesis.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add the desired alcohol (R-OH) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of (5-Isopropylisoxazol-3-yl)methyl chloride in anhydrous THF to the alkoxide solution.

  • Stir the reaction mixture at room temperature or heat to reflux as needed, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ether derivative by silica gel column chromatography.

Quantitative Data (Illustrative):

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
(5-Isopropylisoxazol-3-yl)methyl chloride159.611.01.0 g
Alcohol (R-OH)Varies1.1Varies
Sodium Hydride (NaH, 60% dispersion in mineral oil)24.001.20.3 g
Tetrahydrofuran (THF)--25 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
(5-Isopropylisoxazol-3-yl)methyl ether derivativeVariesVaries70-90%
Esterification

Direct esterification of (5-Isopropylisoxazol-3-yl)methanol can be achieved by reacting it with an acyl chloride or a carboxylic acid under appropriate conditions. This protocol describes the reaction with an acyl chloride in the presence of a base.

G cluster_0 Protocol Workflow A Dissolve (5-Isopropylisoxazol-3-yl)methanol and a base (e.g., triethylamine) in DCM B Cool the solution to 0 °C A->B C Add acyl chloride (R-COCl) dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Wash with water and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for esterification.

Protocol:

  • Dissolve (5-Isopropylisoxazol-3-yl)methanol and a base (e.g., triethylamine or pyridine) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (R-COCl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester derivative by silica gel column chromatography.

Quantitative Data (Illustrative):

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
(5-Isopropylisoxazol-3-yl)methanol141.171.01.0 g
Acyl Chloride (R-COCl)Varies1.1Varies
Triethylamine101.191.51.5 mL
Dichloromethane (DCM)--20 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
(5-Isopropylisoxazol-3-yl)methyl ester derivativeVariesVaries80-95%
Synthesis of (5-Isopropylisoxazol-3-yl)methanamine

The conversion of the alcohol to an amine can be achieved via a two-step process involving the formation of the corresponding azide followed by reduction.

G cluster_0 Protocol Workflow A Synthesize (5-Isopropylisoxazol-3-yl)methyl chloride (as per Protocol 3.1) B React with sodium azide in DMF A->B C Monitor azide formation by TLC B->C D Work-up to isolate the azide intermediate C->D E Reduce the azide (e.g., with H₂/Pd-C or LiAlH₄) D->E F Monitor reduction by TLC E->F G Work-up and purify the final amine F->G

Caption: Workflow for the synthesis of (5-Isopropylisoxazol-3-yl)methanamine.

Protocol:

Step 1: Synthesis of 3-(Azidomethyl)-5-isopropylisoxazole

  • Dissolve (5-Isopropylisoxazol-3-yl)methyl chloride in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude azide.

Step 2: Reduction to (5-Isopropylisoxazol-3-yl)methanamine

  • Dissolve the crude 3-(azidomethyl)-5-isopropylisoxazole in methanol or ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by an appropriate method, such as acid-base extraction or column chromatography.

Quantitative Data (Illustrative):

Reagent (Step 1)Molar Mass ( g/mol )Molar Eq.Quantity
(5-Isopropylisoxazol-3-yl)methyl chloride159.611.01.0 g
Sodium Azide (NaN₃)65.011.50.61 g
Dimethylformamide (DMF)--15 mL
Intermediate Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
3-(Azidomethyl)-5-isopropylisoxazole166.181.0480-90%
Reagent (Step 2) Molar Mass ( g/mol ) Molar Eq. Quantity
3-(Azidomethyl)-5-isopropylisoxazole166.181.01.0 g
10% Palladium on Carbon (Pd/C)-catalytic~100 mg
Methanol--20 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
(5-Isopropylisoxazol-3-yl)methanamine140.190.8485-95%

Conclusion

(5-Isopropylisoxazol-3-yl)methanol is a valuable and versatile building block for the synthesis of a wide range of isoxazole derivatives. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold. The ability to easily functionalize the primary alcohol allows for the generation of diverse libraries of compounds for screening in drug discovery and agrochemical research. The straightforward transformations described herein can be readily adapted and scaled to meet the needs of various research and development projects.

References

Application Notes and Protocols: Derivatization of (5-Isopropylisoxazol-3-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis, purification, and biological evaluation of novel derivatives of (5-Isopropylisoxazol-3-yl)methanol. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This application note outlines the derivatization of (5-Isopropylisoxazol-3-yl)methanol via esterification and etherification to generate a focused library of compounds for biological screening. A detailed protocol for a primary in vitro screening assay, the MTT assay for cytotoxicity in a cancer cell line, is provided to assess the potential of these novel derivatives as anticancer agents.

Introduction

The isoxazole ring is a privileged heterocyclic motif in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] The modification of the isoxazole structure is a key strategy in the development of new therapeutic agents with enhanced potency and reduced toxicity.[2] (5-Isopropylisoxazol-3-yl)methanol presents a valuable starting material for derivatization, with the primary hydroxyl group offering a convenient handle for introducing a variety of functional groups to explore the structure-activity relationship (SAR). This document details the synthesis of two representative derivatives and a robust protocol for their initial biological evaluation.

Synthesis of (5-Isopropylisoxazol-3-yl)methanol Derivatives

The derivatization of (5-Isopropylisoxazol-3-yl)methanol can be readily achieved at the hydroxyl moiety. Here, we present protocols for a representative esterification and etherification reaction.

General Synthetic Scheme

A general scheme for the derivatization of (5-Isopropylisoxazol-3-yl)methanol is presented below. The hydroxyl group can be acylated to form esters or alkylated to form ethers, allowing for the introduction of diverse substituents (R groups) to modulate the compound's properties.

G cluster_0 Derivatization of (5-Isopropylisoxazol-3-yl)methanol start (5-Isopropylisoxazol-3-yl)methanol ester Ester Derivative start->ester Acylation (R-COCl, Pyridine) ether Ether Derivative start->ether Alkylation (R-Br, NaH)

Caption: Synthetic routes for derivatization.

Experimental Protocols

2.2.1. Protocol 1: Synthesis of (5-Isopropylisoxazol-3-yl)methyl acetate (Esterification)

  • To a stirred solution of (5-Isopropylisoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the desired ester.

2.2.2. Protocol 2: Synthesis of 3-(Benzyloxymethyl)-5-isopropylisoxazole (Etherification)

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere at 0 °C, add a solution of (5-Isopropylisoxazol-3-yl)methanol (1.0 eq) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the desired ether.

Characterization Data (Hypothetical)
Compound IDDerivative TypeR GroupMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)
IM-OH Starting Material-155.19->9845-47
IM-AC EsterAcetyl197.2285>9962-64
IM-BN EtherBenzyl245.3078>9951-53

Biological Screening

The newly synthesized derivatives will be subjected to a primary biological screening to assess their cytotoxic effects against a human cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for anticancer drug discovery.[1][2]

Biological Screening Workflow

The following diagram illustrates the workflow for the primary biological screening of the synthesized compounds.

G cluster_1 Biological Screening Workflow A Prepare Compound Stock Solutions C Treat Cells with Compound Dilutions A->C B Seed Cancer Cells in 96-well Plates B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (IM-AC and IM-BN) in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Biological Activity Data (Hypothetical)
Compound IDIC50 against MCF-7 (µM)
IM-AC 15.8
IM-BN 8.2
Doxorubicin (Control) 0.9

Potential Signaling Pathway Involvement

Some isoxazole derivatives have been reported to modulate key cellular signaling pathways involved in cell proliferation and survival, such as the Akt/GSK3β/β-catenin pathway. Downregulation of this pathway can lead to decreased cell proliferation and induction of apoptosis, making it a key target in cancer therapy.

G cluster_2 Akt/GSK3β/β-catenin Signaling Pathway Akt Akt GSK3b GSK3β Akt->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin promotes degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF activates Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation promotes transcription

Caption: A simplified diagram of the Akt/GSK3β/β-catenin signaling pathway.

Further investigation into the mechanism of action of the synthesized derivatives could involve assessing their impact on the phosphorylation status of key proteins in this pathway, such as Akt and GSK3β.

Conclusion

This application note provides a framework for the derivatization of (5-Isopropylisoxazol-3-yl)methanol and the subsequent biological screening of the resulting compounds. The provided protocols are robust and can be adapted for the synthesis and evaluation of a larger library of derivatives. The hypothetical data presented suggests that derivatization of the parent molecule can lead to compounds with significant cytotoxic activity. Further studies are warranted to explore the SAR of this compound class and to elucidate their mechanism of action.

References

Application Notes & Protocols for the Quantification of (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative analysis of (5-Isopropylisoxazol-3-yl)methanol. The primary method detailed is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, which has been designed for high precision and accuracy. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for identity confirmation and as an alternative quantification technique. These protocols are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control, offering step-by-step instructions for method implementation and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method quantifies (5-Isopropylisoxazol-3-yl)methanol by separating it from potential impurities and degradation products using reversed-phase HPLC. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The analyte is detected and quantified by its ultraviolet (UV) absorbance at a specific wavelength.

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • (5-Isopropylisoxazol-3-yl)methanol reference standard (purity ≥99%).

    • Acetonitrile (HPLC grade).[1]

    • Methanol (HPLC grade).[2]

    • Water (HPLC grade or ultrapure).

    • Formic acid (≥98%).[1]

Experimental Protocol: HPLC-UV Method

1.3.1. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile:Water with 0.1% Formic Acid, 70:30 v/v):

    • Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to make a 0.1% formic acid solution.

    • Combine 700 mL of acetonitrile with 300 mL of the 0.1% formic acid in water.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of (5-Isopropylisoxazol-3-yl)methanol reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.[2] This is the Standard Stock Solution.

  • Working Standard Solutions for Calibration:

    • Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing (5-Isopropylisoxazol-3-yl)methanol.

    • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration of approximately 50 µg/mL.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

1.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 10 minutes
Method Validation Summary

The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.[4][5]

1.4.1. Data Presentation

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
1.015.2
5.074.8
10.0151.5
25.0378.1
50.0755.9
100.01510.2
Regression Equation y = 15.08x + 0.15
Correlation Coeff. (r²) 0.9998

Table 2: Precision

ParameterConcentration (µg/mL)Peak Area RSD (%)Acceptance Criteria
Repeatability (n=6)50.00.85%RSD ≤ 2.0%[6]
Intermediate Precision 50.01.25%RSD ≤ 2.0%[7]

Table 3: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Acceptance Criteria
80%40.039.699.0%
100%50.050.4100.8%98.0% - 102.0%[8]
120%60.059.198.5%

Table 4: Limits of Detection and Quantification

ParameterValue (µg/mL)Method
LOD 0.25Signal-to-Noise Ratio of 3:1
LOQ 0.80Signal-to-Noise Ratio of 10:1[9]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method provides confirmation of the identity of (5-Isopropylisoxazol-3-yl)methanol and can be used for quantification. The compound is volatilized and separated by gas chromatography, then detected by a mass spectrometer. The identity is confirmed by comparing the retention time and mass spectrum of the sample to that of a known standard.

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Autosampler.

  • Chemicals and Reagents:

    • (5-Isopropylisoxazol-3-yl)methanol reference standard (purity ≥99%).

    • Methanol (GC or ACS grade).

    • Helium (carrier gas, 99.999% purity).

Experimental Protocol: GC-MS Method

2.3.1. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Prepare as described in the HPLC section (1.3.1), using GC-grade methanol.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Prepare as described in the HPLC section (1.3.1), using GC-grade methanol to achieve a theoretical concentration of approximately 25 µg/mL.

2.3.2. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Injector Temp. 250°C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min[11]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 - 400

Visualized Workflows

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:Formic Acid) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Standard Stock (1000 µg/mL in MeOH) C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject Standards & Sample C->F D Prepare Sample (~50 µg/mL in MeOH) D->F E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J Validation_Process cluster_params Validation Parameters (ICH) Start Method Development Complete Validation Method Validation Protocol Start->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Limits LOD & LOQ Validation->Limits Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report Limits->Report

References

Application Notes and Protocols for the Purification of Crude (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Isopropylisoxazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce contaminants into the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of crude (5-Isopropylisoxazol-3-yl)methanol, offering detailed protocols and the scientific rationale behind the selection of each technique.

Physicochemical Properties of (5-Isopropylisoxazol-3-yl)methanol

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[5][6]
Molecular Weight 141.17 g/mol [5][6]
Boiling Point 249.8°C at 760 mmHg[5]
Density 1.091 g/cm³[5]
Flash Point 104.9°C[5]
Appearance Liquid[7]

Note: The polarity of (5-Isopropylisoxazol-3-yl)methanol, inferred from its structure containing a hydroxyl group and a polar isoxazole ring, suggests it is a polar molecule.

Understanding Potential Impurities

The nature and quantity of impurities in the crude product are dictated by the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde or alkyne precursors.

  • Reaction Byproducts: Resulting from side reactions or incomplete conversions. .

  • Residual Solvents: Organic volatile chemicals used during the synthesis or workup.[8]

  • Reagents: Such as catalysts or bases used in the reaction.

A preliminary analysis of the crude material by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the impurity profile and selecting the most appropriate purification method.

Purification Strategy Workflow

The selection of a suitable purification technique is a critical step. The following diagram illustrates a general workflow for the purification of crude (5-Isopropylisoxazol-3-yl)methanol.

Purification Workflow crude Crude (5-Isopropylisoxazol-3-yl)methanol analysis Purity Analysis (TLC, GC, NMR) crude->analysis decision Select Purification Method analysis->decision chromatography Column Chromatography decision->chromatography Complex Mixture / Similar Polarity recrystallization Recrystallization decision->recrystallization Crystalline Solid / High Initial Purity distillation Distillation decision->distillation Liquid / Volatile Impurities final_analysis Final Purity Assessment chromatography->final_analysis recrystallization->final_analysis distillation->final_analysis pure_product Pure (5-Isopropylisoxazol-3-yl)methanol final_analysis->pure_product

Caption: General workflow for the purification of (5-Isopropylisoxazol-3-yl)methanol.

Purification Techniques

Based on the physicochemical properties and the likely impurities, the following techniques are most applicable for the purification of (5-Isopropylisoxazol-3-yl)methanol.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9][10] Given the polarity of (5-Isopropylisoxazol-3-yl)methanol, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.[9]

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar.[9] More polar compounds, like our target molecule, will have a stronger affinity for the silica gel and will thus move down the column more slowly than less polar impurities.[9] The polarity of the eluent is a critical parameter; a solvent that is too polar will cause all compounds to elute quickly with poor separation, while a solvent that is not polar enough will result in very slow or no elution.[10]

Protocol for Column Chromatography

Materials:

  • Crude (5-Isopropylisoxazol-3-yl)methanol

  • Silica gel (60-120 mesh)

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[11] Isoxazoles can often be visualized on TLC plates with a fluorescent indicator under a UV lamp.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

    • Drain the solvent until it is level with the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions in separate tubes.

    • The separation can be improved by gradually increasing the polarity of the eluent (gradient elution).[11]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (5-Isopropylisoxazol-3-yl)methanol.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds, or liquids that can be solidified. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Principle of Recrystallization

The crude material is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Protocol for Recrystallization

Materials:

  • Crude (5-Isopropylisoxazol-3-yl)methanol

  • Recrystallization solvent(s) (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Commonly successful solvent systems for isoxazoles include ethanol/water and ethyl acetate/hexane.[12]

    • To use a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Decision Matrix for Purification Technique Selection

The following diagram provides a decision-making framework for selecting the most appropriate purification technique.

Purification Decision Tree start Initial Assessment of Crude Product is_solid Is the crude product a solid or can it be solidified? start->is_solid high_purity Is the initial purity >90%? is_solid->high_purity Yes is_liquid Is the crude product a liquid? is_solid->is_liquid No recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No volatile_impurities Are impurities significantly more or less volatile? is_liquid->volatile_impurities Yes is_liquid->chromatography No distill Distillation volatile_impurities->distill Yes volatile_impurities->chromatography No

Caption: Decision tree for selecting a purification method.

Purity Assessment

After purification, it is essential to assess the purity of the (5-Isopropylisoxazol-3-yl)methanol.

Analytical Techniques
  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • Gas Chromatography (GC): A quantitative method to determine the percentage purity of the compound.[13] GC with a flame ionization detector (FID) is commonly used for analyzing residual solvents and other volatile impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate and sensitive assessment of purity, especially for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of crude (5-Isopropylisoxazol-3-yl)methanol is a critical step in its application for research and drug development. The choice of purification technique, primarily between column chromatography and recrystallization, depends on the physical state of the crude product, its initial purity, and the nature of the impurities. A systematic approach, involving initial analysis, careful selection and execution of the purification protocol, and final purity assessment, will ensure a high-quality product suitable for its intended use.

References

Application Note: 1H and 13C NMR Spectral Assignment for (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (5-Isopropylisoxazol-3-yl)methanol, a key building block in medicinal chemistry. The data presented herein, including predicted chemical shifts and coupling constants, serves as a valuable reference for the structural elucidation and purity assessment of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for (5-Isopropylisoxazol-3-yl)methanol in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~1.35Doublet~6.96H-CH(CH ₃)₂
2~3.20Septet~6.91H-CH (CH₃)₂
4~6.40Singlet-1HIsoxazole H-4
6~4.80Singlet-2H-CH ₂OH
7~2.50 (broad)Singlet-1H-CH₂OH

Table 2: Predicted ¹³C NMR Spectral Data for (5-Isopropylisoxazol-3-yl)methanol in CDCl₃

Atom NumberChemical Shift (δ, ppm)Assignment
1~21.5-CH(C H₃)₂
2~27.0-C H(CH₃)₂
3~162.0Isoxazole C-3
4~102.0Isoxazole C-4
5~175.0Isoxazole C-5
6~56.0-C H₂OH

Experimental Protocol for NMR Spectroscopy

This section outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for (5-Isopropylisoxazol-3-yl)methanol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (5-Isopropylisoxazol-3-yl)methanol.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. Instrument Setup and Calibration:

  • The following protocol is based on a standard 400 MHz NMR spectrometer.

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 (adjust as needed based on sample concentration).

  • Relaxation Delay (d1): 1.0 seconds.

  • Acquisition Time (aq): ~4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): ~1.5 seconds.

  • Spectral Width (sw): 220 ppm (centered around 100 ppm).

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for NMR spectral analysis.

Caption: Chemical structure of (5-Isopropylisoxazol-3-yl)methanol with atom numbering.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim & Tune/Match acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Peak Pick proc2->proc3 proc4 Assign Signals proc3->proc4

Caption: Workflow for NMR spectral analysis.

References

Application Notes and Protocols for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its synthesis is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These application notes provide detailed protocols for three common and versatile methods for isoxazole ring formation, along with quantitative data and workflow visualizations to aid researchers in selecting and implementing the optimal synthetic route for their specific needs.

I. Synthesis from 1,3-Dicarbonyl Compounds and Hydroxylamine

This classical method, often referred to as the Claisen isoxazole synthesis, is a straightforward and widely used approach for preparing 3,5-disubstituted isoxazoles.[2][4] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration to form the aromatic isoxazole ring.[5][6]

Reaction Scheme: A 1,3-dicarbonyl compound reacts with hydroxylamine, first forming an oxime intermediate with one of the carbonyl groups. The hydroxyl group of the oxime then attacks the second carbonyl group, leading to a cyclized intermediate. Subsequent loss of a water molecule results in the formation of the isoxazole ring.[5]

G cluster_0 Reaction Mechanism start 1,3-Dicarbonyl Compound intermediate1 Oxime Intermediate start->intermediate1 + NH2OH - H2O hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate1 intermediate2 Cyclized Intermediate (5-Hydroxyisoxazoline) intermediate1->intermediate2 Intramolecular Cyclization product Isoxazole intermediate2->product Dehydration (- H2O) G cluster_1 Experimental Workflow start Aldoxime intermediate Nitrile Oxide (in situ) start->intermediate Oxidation oxidant Oxidizing Agent (e.g., Isoamyl Nitrite) oxidant->intermediate product 3,5-Disubstituted Isoxazole intermediate->product [3+2] Cycloaddition alkyne Alkyne alkyne->product G cluster_2 Synthesis Pathway start α,β-Unsaturated Ketone (Chalcone) intermediate Cyclized Intermediate start->intermediate Michael Addition & Cyclization hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->intermediate base Base (e.g., KOH) base->intermediate product Isoxazole intermediate->product Dehydration

References

(5-Isopropylisoxazol-3-yl)methanol and its Analogs: Application Notes and Protocols for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of isoxazole derivatives, including (5-Isopropylisoxazol-3-yl)methanol, a representative member of this versatile class of compounds. While specific therapeutic data for (5-Isopropylisoxazol-3-yl)methanol is limited, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, demonstrating a broad range of biological activities.[1][2][3] This document outlines the diverse applications of isoxazole derivatives in oncology, inflammation, and infectious diseases, and provides detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications of Isoxazole Derivatives

The isoxazole ring is a key structural motif in numerous compounds with significant therapeutic potential.[1][2][3] Its unique electronic and physicochemical properties contribute to favorable interactions with a variety of biological targets.[4]

Anticancer Activity: Isoxazole derivatives have shown considerable promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[5][6][7] They have been investigated as inhibitors of crucial cancer-related targets such as Hsp90, BET bromodomains, and matrix metalloproteinases.[8]

Anti-inflammatory Activity: A number of isoxazole derivatives exhibit potent anti-inflammatory properties.[9] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole core, highlighting the potential of this scaffold in modulating inflammatory pathways.[1] Research has demonstrated the efficacy of novel isoxazole compounds in animal models of inflammation.[10][11]

Antimicrobial Activity: The isoxazole nucleus is present in several clinically used antibiotics, such as Cloxacillin and Dicloxacillin.[12] Novel synthetic isoxazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains, making them attractive candidates for the development of new anti-infective agents.[13][14][15]

Quantitative Data Summary

The following tables summarize the biological activity of representative isoxazole derivatives from the scientific literature.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Phenyl-isoxazole–carboxamide analog (130) MCF-7 (Breast) 4.56 ± 2.32 [3]
Phenyl-isoxazole–carboxamide analog (127) Hep3B (Liver) 5.96 ± 0.87 [3]
Phenyl-isoxazole–carboxamide analog (128) Hep3B (Liver) 6.93 ± 1.88 [3]

| Phenyl-isoxazole–carboxamide analog (129) | Hep3B (Liver) | 8.02 ± 1.33 |[3] |

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound Assay % Edema Inhibition (3h) Reference
Substituted-isoxazole (5b) Carrageenan-induced rat paw edema 76.71 [10][11]
Substituted-isoxazole (5c) Carrageenan-induced rat paw edema 75.56 [10][11]

| Substituted-isoxazole (5d) | Carrageenan-induced rat paw edema | 72.32 |[10][11] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound Microorganism MIC (µg/mL) Reference
Thiazolyl-isoxazole (9a) M. tuberculosis H37Rv 2.01 [16]
Thiazolyl-isoxazole (9b) M. tuberculosis H37Rv 2.01 [16]
Thiazolyl-isoxazole (9r) M. tuberculosis H37Rv 2.01 [16]
Isoxazole derivative (18) B. cereus 31.25 [14]

| Isoxazole derivative (18) | B. subtilis | 62.5 |[14] |

Experimental Protocols

Protocol 1: General Synthesis of (3-aryl-isoxazol-5-yl)methanol Derivatives

This protocol describes a general method for the synthesis of isoxazole methanols via a 1,3-dipolar cycloaddition reaction.[17][18]

Materials:

  • Substituted benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-Ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted benzaldoxime in DMF in a round-bottomed flask.

  • Add NCS to the solution and stir at room temperature.

  • After the reaction of the first portion of NCS, add the remaining NCS in batches while maintaining the reaction temperature.

  • Following the complete addition of NCS, add propargyl alcohol to the reaction mixture.

  • Subsequently, add an aqueous solution of CuSO₄·5H₂O and L-ascorbic acid.

  • Add an aqueous solution of K₂CO₃ and stir the mixture vigorously.

  • Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid (EDTA).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain a residue.

  • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired (3-aryl-isoxazol-5-yl)methanol.

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Rat Paw Edema

This protocol details a standard method for evaluating the in vivo anti-inflammatory activity of isoxazole derivatives.[11][19]

Materials:

  • Wistar rats

  • Test compound (isoxazole derivative)

  • Standard drug (e.g., Nimesulide)

  • 0.9% Saline solution

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the rats into groups: control, standard, and test groups.

  • Administer the vehicle (e.g., saline), the standard drug, or the test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the standard and test groups relative to the control group.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration of isoxazole derivatives against bacterial and fungal strains using the tube dilution method.[15]

Materials:

  • Test compound (isoxazole derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria)

  • Sabouraud dextrose broth (for fungi)

  • Sterile test tubes

  • Inoculum of the microorganism

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of two-fold dilutions of the stock solution in the appropriate broth medium in sterile test tubes.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control tube (broth with inoculum) and a negative control tube (broth only).

  • Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, visually inspect the tubes for turbidity.

  • The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualizations

G cluster_synthesis General Synthesis of Isoxazole Ring Chalcone Chalcone Derivative Reflux Reflux Chalcone->Reflux Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reflux Base Base (e.g., Sodium Ethoxide) Base->Reflux Solvent Ethanol Solvent->Reflux Isoxazole Substituted Isoxazole Reflux->Isoxazole

Caption: General synthetic scheme for isoxazole derivatives.

G cluster_workflow Drug Discovery Workflow for Isoxazole Derivatives Library Isoxazole Derivative Library (e.g., containing (5-Isopropylisoxazol-3-yl)methanol) HTS High-Throughput Screening (e.g., in vitro assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole Isoxazole Derivative Isoxazole->PI3K

Caption: Inhibition of a signaling pathway by an isoxazole derivative.

References

Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays involving isoxazole derivatives, a versatile class of heterocyclic compounds with a wide range of biological activities. This document offers detailed experimental protocols for key assays, summarizes quantitative data from representative screening campaigns, and visualizes relevant signaling pathways and experimental workflows.

Introduction to Isoxazole Derivatives in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and ability to engage in diverse biological interactions. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] High-throughput screening (HTS) has been instrumental in identifying novel isoxazole-based compounds that modulate the activity of various biological targets, leading to the discovery of promising therapeutic candidates.

Application Note 1: High-Throughput Screening for Isoxazole-Based Kinase Inhibitors

This application note describes a biochemical HTS assay to identify isoxazole-based inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.

Experimental Protocol: Homogeneous Luminescent Kinase Assay

This protocol is adapted for a 384-well plate format suitable for HTS.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.
  • Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
  • Test Compounds: Prepare a stock solution of isoxazole derivatives in 100% DMSO. Serially dilute the compounds to create a concentration range for IC₅₀ determination.
  • Detection Reagent: Use a commercial luminescent kinase assay kit (e.g., Kinase-Glo®) and prepare the reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 50 nL of the test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 5 µL of the kinase solution to each well.
  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
  • Initiate the kinase reaction by adding 5 µL of a 2X ATP and substrate solution mixture.
  • Incubate the reaction for 60 minutes at room temperature.
  • Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent detection reagent.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive (no kinase) and negative (vehicle) controls.
  • Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.
  • Calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Representative Data: Kinase Inhibition Screen

The following table presents hypothetical data from a screen of an isoxazole library against a target kinase.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Z' Factor
ISO-0013512000.82
ISO-002150>100000.79
ISO-00385000.85
ISO-004>10000>100000.75

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (Isoxazole Library) Dispense_Compound Dispense Compound/ DMSO to Assay Plate Compound_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, ATP, Substrate) Add_Kinase Add Kinase Reagent_Prep->Add_Kinase Add_ATP_Substrate Add ATP/Substrate Mix Reagent_Prep->Add_ATP_Substrate Dispense_Compound->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Incubate1->Add_ATP_Substrate Incubate2 Incubate Add_ATP_Substrate->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Calc_Z Calculate Z' Factor Read_Plate->Calc_Z Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50 Hit_ID Hit Identification Det_IC50->Hit_ID

Caption: Workflow for a high-throughput kinase inhibition screen.

Application Note 2: Cell-Based HTS for Anticancer Isoxazole Derivatives

This application note outlines a cell-based HTS campaign to identify isoxazole compounds with cytotoxic effects against human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

1. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate complete medium for the cancer cell line being tested.
  • Test Compounds: Prepare stock solutions of isoxazole derivatives in DMSO and create serial dilutions.
  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize the solution.
  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

2. Assay Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
  • Treat the cells with various concentrations of the isoxazole compounds (final DMSO concentration should be <0.5%). Include vehicle-treated (DMSO) and untreated cells as controls.
  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
  • Add 10 µL of the MTT solution to each well.
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the IC₅₀ values for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Data: Anticancer Screening

The following table summarizes the results of an HTS campaign of an isoxazole library against three cancer cell lines.[3][4]

Compound IDMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
ISO-1012.637.59.8
ISO-10215.225.130.5
ISO-1030.851.21.5
ISO-104>50>50>50
Signaling Pathway: Apoptosis Induction by an Isoxazole Derivative

Several isoxazole derivatives have been shown to induce apoptosis in cancer cells. One common mechanism involves the inhibition of pro-survival signaling pathways, such as the NF-κB pathway, and the activation of caspases.[5][6][7]

G cluster_pathway Apoptosis Signaling Pathway Isoxazole Isoxazole Derivative IKK IKK Isoxazole->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Pro_survival Pro-survival Genes (e.g., Bcl-2) Caspase9 Caspase-9 Pro_survival->Caspase9 Inhibition (Relieved) Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Inhibition of the NF-κB pathway by an isoxazole derivative, leading to apoptosis.

Application Note 3: HTS for Modulators of Gene Expression Using a Luciferase Reporter Assay

This application note details a cell-based HTS assay to identify isoxazole compounds that modulate the transcriptional activity of a specific promoter using a luciferase reporter gene.

Experimental Protocol: Dual-Luciferase® Reporter Assay

This protocol is optimized for a 96-well format.

1. Reagent Preparation:

  • Cell Culture and Transfection: Maintain cells in appropriate culture conditions. Co-transfect cells with a firefly luciferase reporter plasmid (containing the promoter of interest) and a Renilla luciferase control plasmid (for normalization).
  • Test Compounds: Prepare serial dilutions of isoxazole compounds in culture medium.
  • Lysis Buffer: Use a passive lysis buffer provided with a commercial dual-luciferase assay kit.
  • Luciferase Assay Reagent II (LAR II): Prepare the firefly luciferase substrate as per the manufacturer's protocol.
  • Stop & Glo® Reagent: Prepare the Renilla luciferase substrate and inhibitor of firefly luciferase as per the manufacturer's protocol.

2. Assay Procedure:

  • Plate the transfected cells in a 96-well white, opaque plate and allow them to attach overnight.
  • Treat the cells with the isoxazole compounds or vehicle control.
  • Incubate for the desired period (e.g., 24-48 hours).
  • Remove the culture medium and wash the cells with PBS.
  • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
  • Add 100 µL of LAR II to each well to measure firefly luciferase activity. Read the luminescence immediately.
  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly signal and measure Renilla luciferase activity. Read the luminescence immediately.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
  • Calculate the fold change in reporter activity for compound-treated cells relative to vehicle-treated cells.
  • Identify hits based on a predefined threshold of activation or inhibition.

Representative Data: Reporter Gene Assay Screen

The following table shows hypothetical data from a screen for modulators of a target promoter.

Compound IDFold ActivationFold InhibitionHit
ISO-2013.5-Activator
ISO-2021.1-No
ISO-203-4.2Inhibitor
ISO-2041.0-No

Logical Relationship Diagram

G cluster_input Input Components cluster_process Assay Process cluster_output Output & Analysis Isoxazole Isoxazole Compound Treatment Cell Treatment Isoxazole->Treatment Cells Transfected Cells (Firefly & Renilla Plasmids) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Firefly_Reading Firefly Luciferase Measurement Lysis->Firefly_Reading Renilla_Reading Renilla Luciferase Measurement Firefly_Reading->Renilla_Reading Normalization Normalization (Firefly / Renilla) Firefly_Reading->Normalization Renilla_Reading->Normalization Fold_Change Calculate Fold Change Normalization->Fold_Change Hit_Determination Hit Determination Fold_Change->Hit_Determination

Caption: Logical workflow of a dual-luciferase reporter gene assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (5-Isopropylisoxazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions.

I. Synthetic Overview & Key Challenges

The synthesis of (5-Isopropylisoxazol-3-yl)methanol can be approached through two primary routes, each with its own set of potential difficulties:

  • Route A: 1,3-Dipolar Cycloaddition followed by Functional Group Interconversion. This is a common and versatile method for constructing the isoxazole ring.[1] It typically involves the reaction of an in-situ generated nitrile oxide with an alkyne.

  • Route B: Reduction of a Precursor. This route starts with a pre-formed 5-isopropylisoxazole core bearing a reducible functional group at the 3-position, such as an aldehyde or an ester.

This guide will focus on troubleshooting both the formation of the isoxazole ring and the subsequent reduction to the desired methanol. A primary challenge in isoxazole synthesis is managing the stability of the heterocyclic ring, which can be susceptible to cleavage under certain conditions, particularly basic environments.[2]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Isoxazole Ring Formation (1,3-Dipolar Cycloaddition)

Question 1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent issue. The primary culprits are often related to the generation and stability of the nitrile oxide intermediate. Here’s a breakdown of potential causes and solutions:

  • Inefficient Nitrile Oxide Generation: The in-situ generation of the nitrile oxide from an aldoxime is a critical step. If this process is inefficient, the concentration of the reactive dipole will be low, leading to poor conversion.

    • Troubleshooting:

      • Choice of Oxidant/Dehydrohalogenating Agent: For the oxidation of an aldoxime, common reagents include sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). Ensure your oxidant is fresh and of high purity. For dehydrohalogenation of a hydroximoyl chloride, a non-nucleophilic base like triethylamine is typically used. The choice and quality of this reagent are crucial.

      • Reaction Conditions: The temperature and reaction time for nitrile oxide generation should be carefully optimized. In some cases, gradual addition of the oxidant or base can maintain a steady, low concentration of the nitrile oxide, favoring the cycloaddition over side reactions.

  • Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which is a major competing side reaction that consumes the reactive intermediate.

    • Troubleshooting:

      • Slow Addition: Adding the nitrile oxide precursor (e.g., the aldoxime and oxidant) slowly to the reaction mixture containing the alkyne (the dipolarophile) can help to keep the instantaneous concentration of the nitrile oxide low, thus minimizing dimerization.

      • Excess Dipolarophile: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.

  • Substrate Reactivity: The electronic nature of both the nitrile oxide and the alkyne can significantly influence the reaction rate and yield. Electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide generally accelerate the reaction.

  • Solvent Effects: The choice of solvent can impact the solubility of your reactants and the stability of the nitrile oxide.

    • Troubleshooting: Experiment with different solvents. Aprotic solvents like THF, dichloromethane, or acetonitrile are commonly used. In some cases, biphasic systems or even aqueous conditions have been shown to be effective.

Question 2: I am observing the formation of regioisomers in my cycloaddition reaction. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The regioselectivity is governed by a combination of steric and electronic factors of both the dipole and the dipolarophile.

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction will favor the regioisomer that results from the smaller HOMO-LUMO energy gap.

    • Practical Application: While complex to calculate without computational tools, a general principle is that the largest orbital coefficient on the HOMO of the dipole will interact with the largest orbital coefficient on the LUMO of the dipolarophile, and vice versa.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one mode of addition over the other, thus favoring the formation of a single regioisomer.

  • Solvent and Temperature Effects: These parameters can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the isomeric ratio. Experimenting with a range of solvents and temperatures can sometimes improve the regioselectivity.

B. Reduction of the 3-Substituted Isoxazole

Question 3: I am trying to reduce 5-isopropylisoxazole-3-carbaldehyde to (5-isopropylisoxazol-3-yl)methanol using sodium borohydride (NaBH₄), but the yield is low and I see multiple spots on my TLC. What could be going wrong?

Answer:

Low yields and the formation of byproducts during the reduction of an isoxazole-3-carbaldehyde are often linked to the stability of the isoxazole ring and the reaction conditions.

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to cleavage under basic conditions, which can arise during the workup of the NaBH₄ reduction.[2] The use of a strong base to quench the reaction or during extraction can lead to the decomposition of your product.

    • Troubleshooting:

      • Mild Workup: Use a mild acidic workup, such as the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid, to neutralize the reaction mixture. Avoid strong bases like sodium hydroxide.

      • Temperature Control: Perform the reduction and workup at low temperatures (e.g., 0 °C) to minimize the rate of potential ring-opening side reactions.

  • Incomplete Reaction: While NaBH₄ is generally effective for reducing aldehydes, an insufficient amount of the reducing agent or a short reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.

      • Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure complete reduction.

  • Side Reactions of the Aldehyde: Aldehydes can undergo other reactions, such as aldol condensation, if basic impurities are present or if the reaction conditions are not well-controlled.

Question 4: I am considering using Lithium Aluminum Hydride (LiAlH₄) to reduce an ester precursor, ethyl 5-isopropylisoxazole-3-carboxylate. What are the key precautions and potential pitfalls?

Answer:

LiAlH₄ is a much more powerful reducing agent than NaBH₄ and can effectively reduce esters to primary alcohols.[3] However, its high reactivity necessitates careful handling and can introduce different challenges.

  • Extreme Reactivity with Protic Solvents: LiAlH₄ reacts violently with water and other protic solvents, producing flammable hydrogen gas.[4] All reactions must be conducted under strictly anhydrous conditions using dry solvents (e.g., anhydrous THF or diethyl ether) and under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The reduction is highly exothermic. The LiAlH₄ solution should be added slowly to the ester solution at low temperature (e.g., 0 °C) to control the reaction rate and prevent overheating.

  • Workup Procedure: The workup of a LiAlH₄ reaction must be performed with extreme caution. A common and safe procedure is the Fieser workup, which involves the sequential and slow addition of:

    • Water

    • A 15% aqueous solution of sodium hydroxide

    • More water This procedure results in the formation of granular inorganic salts that are easily filtered off.

  • Potential for Ring Reduction or Cleavage: While the isoxazole ring is generally stable to LiAlH₄ under standard conditions, prolonged reaction times or elevated temperatures could potentially lead to over-reduction or cleavage of the N-O bond. It is crucial to monitor the reaction closely by TLC and to quench the reaction as soon as the starting material is consumed.

C. Purification

Question 5: I am having difficulty purifying my (5-Isopropylisoxazol-3-yl)methanol product by column chromatography. It seems to be streaking on the column.

Answer:

Purification of polar compounds like alcohols by silica gel chromatography can sometimes be challenging. Streaking is often an indication of interactions between the compound and the stationary phase or issues with the solvent system.

  • Choice of Eluent: The polarity of your eluent system is critical. For a moderately polar compound like (5-Isopropylisoxazol-3-yl)methanol, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.

    • Troubleshooting:

      • Gradient Elution: Start with a low polarity eluent and gradually increase the proportion of the polar solvent. This will help to separate less polar impurities first and then elute your product in a sharper band.

      • Adding a Small Amount of a More Polar Solvent: If your product is still streaking, adding a small percentage (e.g., 1-2%) of methanol or a few drops of triethylamine (if your compound is basic) to your eluent can help to improve the peak shape by competing for the active sites on the silica gel.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Dry Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.

Protocol 1: Synthesis of (5-Isopropylisoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition and Reduction

This two-step procedure first constructs the isoxazole ring and then reduces the resulting aldehyde.

Step 1: Synthesis of 5-Isopropylisoxazole-3-carbaldehyde

  • Oxime Formation: In a round-bottom flask, dissolve isobutyraldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or a mixture of pyridine and ethanol.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Remove the solvent under reduced pressure. The resulting crude isobutyraldehyde oxime can often be used in the next step without further purification.

Step 2: Cycloaddition and Formation of the Aldehyde

  • In a separate flask, dissolve the crude isobutyraldehyde oxime (1.0 eq.) and propargyl aldehyde (1.2 eq.) in a solvent such as dichloromethane or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (household bleach, ~5-6%, 1.5 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-isopropylisoxazole-3-carbaldehyde.

Step 3: Reduction to (5-Isopropylisoxazol-3-yl)methanol

  • Dissolve 5-isopropylisoxazole-3-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis shows the complete disappearance of the aldehyde.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (5-Isopropylisoxazol-3-yl)methanol.

Protocol 2: Synthesis of (5-Isopropylisoxazol-3-yl)methanol via Reduction of an Ester

This protocol is an alternative for when the corresponding ester is readily available.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (nitrogen or argon), prepare a solution of ethyl 5-isopropylisoxazole-3-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous THF from the dropping funnel, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to give (5-Isopropylisoxazol-3-yl)methanol.

IV. Data Summary

The following table provides a hypothetical comparison of the two synthetic routes, highlighting key parameters that can influence the overall efficiency. Actual results may vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterRoute A: Cycloaddition & ReductionRoute B: Ester Reduction
Starting Materials Isobutyraldehyde, Hydroxylamine, Propargyl aldehydeEthyl 5-isopropylisoxazole-3-carboxylate
Key Reagents NaOCl, NaBH₄LiAlH₄
Typical Overall Yield 30-50%70-90% (from the ester)
Key Challenges Nitrile oxide dimerization, Regioselectivity, Isoxazole ring stability during workupHandling of LiAlH₄, Anhydrous conditions, Exothermic reaction
Purification Two column chromatography stepsOne column chromatography step

V. Visualizations

A. Synthetic Workflow

SynthesisWorkflow cluster_route_a Route A: Cycloaddition & Reduction cluster_route_b Route B: Ester Reduction A1 Isobutyraldehyde + Hydroxylamine A2 Isobutyraldehyde Oxime A1->A2 Oxime Formation A4 5-Isopropylisoxazole-3-carbaldehyde A2->A4 1,3-Dipolar Cycloaddition A3 Propargyl Aldehyde A3->A4 A5 NaBH4 Reduction A4->A5 A6 (5-Isopropylisoxazol-3-yl)methanol A5->A6 B1 Ethyl 5-isopropylisoxazole-3-carboxylate B2 LiAlH4 Reduction B1->B2 B3 (5-Isopropylisoxazol-3-yl)methanol B2->B3

Caption: Synthetic routes to (5-Isopropylisoxazol-3-yl)methanol.

B. Troubleshooting Logic for Low Yield in Cycloaddition

TroubleshootingCycloaddition Start Low Yield in Cycloaddition Q1 Is the nitrile oxide generated efficiently? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is nitrile oxide dimerization a problem? A1_Yes->Q2 Sol1 Check oxidant/base quality. Optimize generation conditions. A1_No->Sol1 Sol1->Q1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Use slow addition of precursor. Use excess dipolarophile. A2_Yes->Sol2 Q3 Are reactants sufficiently reactive? A2_No->Q3 Sol2->Q2 Sol2->End A3_No No Q3->A3_No Sol3 Consider alternative substrates with more favorable electronics. A3_No->Sol3 Sol3->Q3 Sol3->End

Caption: Troubleshooting low yield in 1,3-dipolar cycloaddition.

VI. References

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Retrieved from --INVALID-LINK--

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from --INVALID-LINK--

  • Frontiers in Chemistry. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 259.

  • Master Organic Chemistry. (n.d.). Addition of NaBH₄ to aldehydes to give primary alcohols. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326.

  • National Center for Biotechnology Information. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(1), 48.

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from --INVALID-LINK--

  • Science Arena Publications. (2020). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 5(3), 55-61.

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Substituent effects in isoxazoles: Identification of 4-substituted isoxazoles as Michael acceptors. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from --INVALID-LINK--

References

Common side reactions in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted isoxazoles. The guide addresses common side reactions and offers solutions for two primary synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Section 1: Troubleshooting 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a versatile method for synthesizing 3,5-disubstituted isoxazoles. However, the instability of the nitrile oxide intermediate can lead to undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I observe a significant amount of a byproduct. What is the likely side reaction?

A1: The most common side reaction in this synthesis is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] Nitrile oxides are inherently unstable and can react with themselves, especially at higher concentrations or temperatures.

Q2: How can I minimize the formation of the furoxan dimer?

A2: Several strategies can be employed to suppress nitrile oxide dimerization:[1]

  • In Situ Generation: Generate the nitrile oxide in the presence of the alkyne. This ensures the nitrile oxide reacts with the dipolarophile as it is formed, keeping its instantaneous concentration low. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.

  • Slow Addition: If generating the nitrile oxide separately, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.

  • Excess Alkyne: Using a molar excess of the alkyne can help to outcompete the dimerization reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the desired cycloaddition.

Q3: I am obtaining a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity for the 3,5-isomer?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the alkyne and the nitrile oxide. While terminal alkynes generally favor the formation of 3,5-disubstituted isoxazoles, mixtures can still occur.[1] To enhance regioselectivity:

  • Catalysis: Copper(I) and Ruthenium(II) catalysts are known to promote the formation of specific regioisomers. Copper(I)-catalyzed reactions, in particular, often show high selectivity for 3,5-disubstituted isoxazoles.

  • Substituent Effects: The electronic nature of the substituents plays a key role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.

Troubleshooting Workflow: 1,3-Dipolar Cycloaddition

This workflow provides a systematic approach to troubleshooting common issues in the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.

Troubleshooting_Cycloaddition start Low Yield or Side Products Observed check_dimer Is Furoxan Dimer (Nitrile Oxide Dimer) a Major Byproduct? start->check_dimer check_regioisomers Is a Mixture of Regioisomers Observed? check_dimer->check_regioisomers No solution_dimer Implement Strategies to Minimize Dimerization: - In situ generation of nitrile oxide - Slow addition of nitrile oxide - Use excess alkyne - Optimize temperature check_dimer->solution_dimer Yes solution_regioisomers Improve Regioselectivity: - Employ Cu(I) or Ru(II) catalyst - Modify electronic/steric properties of substituents check_regioisomers->solution_regioisomers Yes general_optimization General Optimization: - Check purity of starting materials - Optimize solvent and temperature - Verify choice of base/oxidant check_regioisomers->general_optimization No solution_dimer->check_regioisomers solution_regioisomers->general_optimization end Improved Yield and Selectivity general_optimization->end

Troubleshooting workflow for 1,3-dipolar cycloaddition.
Quantitative Data: Influence of Reaction Conditions

The following table summarizes the effect of different bases and solvents on the yield of 3,4,5-trisubstituted isoxazoles, highlighting the competition with furoxan formation.

EntryBase (equiv.)SolventTime (h)Isoxazole Yield (%)Furoxan Yield (%)
1NaHCO₃ (1.2)98% H₂O / 2% MeOH31455
2Na₂CO₃ (1.2)98% H₂O / 2% MeOH35233
3TEA (1.2)98% H₂O / 2% MeOH25422
4TEA (1.2)5% H₂O / 95% MeOH26815
5DIPEA (3.0)50% H₂O / 50% MeOH-30-
6DIPEA (3.0)95% H₂O / 5% MeOH-35-

Data adapted from multiple sources.[2][3] Yields are for specific substrate systems and may vary.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of 3,5-diphenylisoxazole from benzaldoxime and phenylacetylene.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Phenylacetylene

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add N-chlorosuccinimide (1.2 mmol) at room temperature.

  • Stir the reaction mixture for 30-60 minutes.

  • Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

  • Continue stirring for 1-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding chilled water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,5-diphenylisoxazole.[4]

Section 2: Troubleshooting Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic method for isoxazole synthesis. The primary challenge with this method is controlling the regioselectivity when using unsymmetrical dicarbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: I am using an unsymmetrical 1,3-dicarbonyl and obtaining a mixture of two regioisomeric isoxazoles. How can I control the product distribution?

A1: The formation of regioisomers is a common issue in this synthesis. The hydroxylamine can react with either of the two carbonyl groups, leading to two different isoxazole products. Several factors can influence the regioselectivity:

  • pH of the reaction medium: Acidic, neutral, or basic conditions can favor the formation of different regioisomers. It is recommended to screen different pH conditions to find the optimal selectivity for your desired product.

  • Solvent: The choice of solvent can impact which carbonyl group is more reactive. Experimenting with different solvents, such as ethanol, acetic acid, or pyridine, can help control the regioselectivity.

  • Protecting Groups: In some cases, one of the carbonyl groups can be selectively protected to force the reaction to proceed at the other carbonyl, thus yielding a single regioisomer. The protecting group can then be removed in a subsequent step.

Q2: The reaction is not going to completion, or I am observing the formation of an intermediate. What could be the issue?

A2: Incomplete reactions can be due to several factors. The initial condensation of hydroxylamine with one of the carbonyls forms a monoxime intermediate. This intermediate must then undergo cyclization and dehydration to form the isoxazole ring.[5]

  • Reaction Temperature and Time: The cyclization and dehydration steps may require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary. Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Catalyst: An acid or base catalyst is often required to facilitate the cyclization and dehydration steps. Ensure that an appropriate catalyst is being used at the correct concentration.

Troubleshooting Workflow: Condensation of 1,3-Dicarbonyls

This workflow outlines a decision-making process for addressing challenges in the synthesis of 3,5-disubstituted isoxazoles from 1,3-dicarbonyl compounds.

Troubleshooting_Condensation start Mixture of Regioisomers or Low Yield check_regioisomers Is a Mixture of Regioisomers the Primary Issue? start->check_regioisomers solution_regioisomers Optimize for Regioselectivity: - Screen different pH conditions - Vary the solvent - Consider using a protecting group strategy check_regioisomers->solution_regioisomers Yes check_completion Is the Reaction Incomplete or Stalled? check_regioisomers->check_completion No end Improved Yield and Selectivity solution_regioisomers->end solution_completion Promote Reaction Completion: - Increase reaction temperature - Increase reaction time - Add or change acid/base catalyst check_completion->solution_completion Yes check_completion->end No solution_completion->end

Troubleshooting workflow for condensation of 1,3-dicarbonyls.
Experimental Protocol: Synthesis of 3-methyl-5-phenylisoxazole from a 1,3-Dicarbonyl Compound

This protocol provides a general method for the synthesis of 3-methyl-5-phenylisoxazole from 1-phenyl-1,3-butanedione.

Materials:

  • 1-Phenyl-1,3-butanedione

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve hydroxylamine hydrochloride in water and neutralize it with an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve 1-phenyl-1,3-butanedione in ethanol.

  • Add the neutralized hydroxylamine solution to the ethanolic solution of the dicarbonyl compound.

  • The reaction can be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 3-methyl-5-phenylisoxazole by recrystallization or column chromatography.

References

Technical Support Center: Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar isoxazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

Issue 1: The crude product is an oil and will not solidify.

Question: My polar isoxazole product has "oiled out" after the initial work-up. How can I induce crystallization?

Answer: Oiling out is a common issue when the melting point of the compound is lower than the boiling point of the solvent used.[1] Here are several techniques to induce crystallization:

  • Solvent Evaporation: Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure. Residual solvent can inhibit crystallization.[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a "seed" crystal to the oil to initiate crystallization.[1]

  • Trituration: Add a solvent in which your product is sparingly soluble and stir the mixture vigorously. This can help break up the oil and encourage it to solidify.[2]

  • Solvent Addition: Introduce a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexane or pentane). Swirl the mixture and let it stand; this may precipitate the product.[2]

  • Purification as an Oil: If crystallization remains unsuccessful, the oil can be purified directly using column chromatography.[2]

Issue 2: A persistent emulsion has formed during extraction.

Question: I am struggling with a persistent emulsion at the interface of the aqueous and organic layers during my work-up. How can I break it?

Answer: Emulsions can be persistent but can often be resolved with one of the following methods:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate on their own.[2]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[2]

  • Gentle Swirling: In subsequent extractions, use gentle swirling instead of vigorous shaking to minimize emulsion formation.[2]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break the emulsion.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can help. For instance, if using ethyl acetate, adding a small amount of dichloromethane may be effective.[2]

  • Centrifugation: For smaller volumes, centrifuging the mixture can be a very effective way to force the separation of the layers.[2]

Issue 3: Difficulty in removing starting materials or byproducts.

Question: My purified isoxazole is still contaminated with starting materials (e.g., 1,3-diketone, hydroxylamine) or byproducts. How can I improve the purification?

Answer: Contamination with starting materials or byproducts often requires specific washing steps or optimized chromatography.

  • Unreacted 1,3-Diketone:

    • Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃). The acidic 1,3-diketone will be extracted into the aqueous layer.[2]

    • Column Chromatography: 1,3-diketones are typically more polar than the corresponding isoxazoles, allowing for separation by careful column chromatography.[2]

  • Excess Hydroxylamine:

    • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl). Being basic, hydroxylamine will be protonated and extracted into the aqueous layer.[2]

  • Nitrile Oxide Dimer (Furoxan):

    • Reaction Conditions: Furoxan byproducts often form from the dimerization of nitrile oxides. To minimize this, generate the nitrile oxide in situ in the presence of the alkyne.[2]

    • Purification: Furoxans can often be separated from the desired isoxazole by column chromatography or recrystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing polar isoxazoles?

A1: The ideal recrystallization solvent is highly dependent on the specific structure of your isoxazole. However, some commonly successful solvent systems for polar compounds include:

Solvent SystemPolarity of Isoxazole
Ethanol/WaterModerately Polar
Hexane/Ethyl AcetateWide Range of Polarities
Dichloromethane/HexaneWide Range of Polarities
EthanolSimple Isoxazoles

For binary solvent systems, dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly.[1]

Q2: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?

A2: High water solubility is a common challenge with polar compounds. Here are several strategies to improve extraction efficiency:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the polarity of the aqueous phase, reducing the solubility of your compound and encouraging it to move into the organic layer.[1]

  • Use of a More Polar Organic Solvent: Standard solvents like ethyl acetate or dichloromethane may not be effective. Consider using more polar solvents such as n-butanol or a mixture of chloroform and isopropanol.[1]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective method.[1]

  • pH Adjustment: If your compound has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups, making the molecule less polar and more easily extracted into an organic solvent.[1]

Q3: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?

A3: Streaking on silica gel is a common problem with polar and particularly basic compounds.[1] Here’s how to address it:

  • Incorporate an Acid or Base: For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the mobile phase can reduce tailing. For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.[1]

  • Change the Stationary Phase:

    • Alumina: For basic compounds, basic alumina can be a good alternative to silica gel.[1]

    • Reverse-Phase Silica (C18): This is often a good choice for polar compounds as it minimizes the interactions that lead to tailing.[1]

  • Use a More Polar Mobile Phase: If your compound is too polar and remains on the column, increase the polarity of the mobile phase. A gradient up to 100% methanol, or even methanol with a small percentage of acetic acid or ammonium hydroxide, can be used.[1]

Q4: How stable is the isoxazole ring during purification?

A4: The N-O bond in isoxazoles can be labile under certain conditions. For example, some isoxazoles can undergo ring-opening under basic conditions.[3] It is important to be mindful of the pH during work-up and purification. One study on the isoxazole-containing drug leflunomide showed that it was stable at acidic and neutral pH at 25°C, but decomposed at a pH of 10.[3]

Experimental Protocols

Protocol 1: General Work-up Procedure for Isoxazole Synthesis
  • Quenching: Quench the reaction with water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 5 mL).[2]

  • Washing (if necessary):

    • To remove acidic impurities (like 1,3-diketones), wash the combined organic layers with a dilute aqueous base (e.g., 5% NaOH).[2]

    • To remove basic impurities (like hydroxylamine), wash with a dilute aqueous acid (e.g., 5% HCl).[2]

    • Wash with brine to aid in layer separation and remove residual water.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[2]

Protocol 2: Purification by Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Preparative HPLC (Reverse-Phase)
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[1]

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO. If using DMSO, ensure the injection volume is small.[1]

  • Elution: Elute with a gradient of increasing organic solvent concentration. A typical gradient would be from 5% acetonitrile in water to 100% acetonitrile. A common additive to the mobile phase to improve peak shape is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Product Isolation: To isolate the compound from aqueous fractions, lyophilization (freeze-drying) is often the preferred method. Alternatively, remove the organic solvent under reduced pressure, followed by extraction of the compound from the remaining aqueous solution.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Isoxazole Synthesis Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (Acid/Base/Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography or Prep-HPLC Concentrate->Chromatography Recrystallization Recrystallization Concentrate->Recrystallization PureProduct Pure Polar Isoxazole Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for polar isoxazole compounds.

troubleshooting_chromatography Start Streaking/Poor Separation on Silica Gel IsBasic Is the compound basic? Start->IsBasic IsAcidic Is the compound acidic? IsBasic->IsAcidic No AddBase Add Base to Mobile Phase (e.g., Triethylamine) IsBasic->AddBase Yes IsDegrading Is the compound degrading on silica? IsAcidic->IsDegrading No AddAcid Add Acid to Mobile Phase (e.g., Acetic Acid) IsAcidic->AddAcid Yes UseAlumina Use Alumina Column IsDegrading->UseAlumina No UseReversePhase Use Reverse-Phase (C18) Chromatography IsDegrading->UseReversePhase Yes AddBase->UseAlumina

References

Stability of (5-Isopropylisoxazol-3-yl)methanol in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-Isopropylisoxazol-3-yl)methanol in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (5-Isopropylisoxazol-3-yl)methanol at different pH conditions?

Q2: My experiment requires a basic pH. What precautions should I take?

Given the instability of the isoxazole ring in basic conditions, it is crucial to minimize the exposure of (5-Isopropylisoxazol-3-yl)methanol to high pH.[1][2] If a basic pH is unavoidable, consider the following:

  • Temperature: Perform the experiment at the lowest possible temperature to slow down the degradation rate.

  • Time: Minimize the duration of exposure to the basic environment.

  • pH Monitoring: Carefully control and monitor the pH throughout the experiment.

  • Inert Atmosphere: If the degradation is oxidative, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) might be beneficial.

Q3: What are the potential degradation products of (5-Isopropylisoxazol-3-yl)methanol under basic conditions?

The degradation of the isoxazole ring under basic conditions typically involves N-O bond cleavage, leading to ring-opening.[1] For Leflunomide, this results in the formation of A771726.[1] While the specific degradation products of (5-Isopropylisoxazol-3-yl)methanol have not been documented, a similar ring-opening mechanism can be anticipated.

Q4: How can I monitor the stability of (5-Isopropylisoxazol-3-yl)methanol in my experimental setup?

The most common method for monitoring the stability of a compound is High-Performance Liquid Chromatography (HPLC). You can develop an HPLC method to separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the decrease in the concentration of (5-Isopropylisoxazol-3-yl)methanol and the appearance of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low recovery of (5-Isopropylisoxazol-3-yl)methanol after an experiment. The compound may have degraded due to the experimental conditions (e.g., high pH, elevated temperature).Review the pH and temperature of your experimental setup. If possible, perform control experiments at different pH values and temperatures to assess the compound's stability under your specific conditions. Use HPLC to analyze for potential degradation products.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS). These peaks may correspond to degradation products of (5-Isopropylisoxazol-3-yl)methanol.Characterize the unknown peaks using techniques like mass spectrometry (MS) to determine their molecular weights. This information can help in identifying the degradation products and understanding the degradation pathway.
Inconsistent experimental results. The stability of the compound may be variable due to slight fluctuations in experimental parameters like pH or temperature.Ensure strict control over all experimental parameters. Prepare fresh solutions of (5-Isopropylisoxazol-3-yl)methanol for each experiment to avoid using partially degraded material.

Stability Data of an Analogous Isoxazole Compound (Leflunomide)

The following table summarizes the stability data for Leflunomide, which contains an isoxazole ring. This data can serve as a general guide for the expected stability of (5-Isopropylisoxazol-3-yl)methanol. Note: This is not direct data for (5-Isopropylisoxazol-3-yl)methanol and should be interpreted with caution.

pHTemperature (°C)Half-life (t½)Stability
4.025StableHigh
7.425StableHigh
10.0256.0 hoursLow
4.037StableHigh
7.4377.4 hoursModerate
10.0371.2 hoursVery Low

Data sourced from a study on Leflunomide stability.[1]

Experimental Protocols

Protocol: pH Stability Assessment of (5-Isopropylisoxazol-3-yl)methanol using HPLC

This protocol outlines a general procedure for assessing the stability of (5-Isopropylisoxazol-3-yl)methanol at different pH values.

1. Materials:

  • (5-Isopropylisoxazol-3-yl)methanol

  • Buffers: pH 4 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • HPLC grade acetonitrile and water

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (5-Isopropylisoxazol-3-yl)methanol in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add a small aliquot of the stock solution to each of the pH buffers to achieve a final desired concentration (e.g., 10 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: Withdraw aliquots from each buffer solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately analyze the collected samples by HPLC.

    • Develop an HPLC method that provides good separation between the parent compound and any potential degradation products. A typical starting point could be a gradient elution with acetonitrile and water on a C18 column, with UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of (5-Isopropylisoxazol-3-yl)methanol remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining compound versus time for each pH condition.

    • If significant degradation is observed, calculate the half-life (t½) of the compound at that pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) incubate Incubate at Controlled Temp (e.g., 25°C or 37°C) stock->incubate buffers Prepare pH Buffers (pH 4, 7.4, 10) buffers->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis half_life Determine Half-life (t½) data_analysis->half_life

Caption: Experimental workflow for pH stability assessment.

logical_relationship compound (5-Isopropylisoxazol-3-yl)methanol stability Stability compound->stability degradation Degradation stability->degradation ph pH ph->stability temp Temperature temp->stability

Caption: Factors influencing compound stability.

References

Technical Support Center: Optimization of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for isoxazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during isoxazole synthesis and work-up procedures.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in isoxazole synthesis. The underlying cause can often be traced back to several factors, from the stability of intermediates to the purity of starting materials.

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition) - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1] - Verify the quality of the nitrile oxide precursor, such as aldoximes or hydroximoyl chlorides.[1] - Consider in situ generation of the nitrile oxide in the presence of the alkyne to minimize decomposition.[2]
Dimerization of Nitrile Oxide A common side reaction is the dimerization of the nitrile oxide intermediate to form furoxans.[1][2] - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1] - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Reactant Decomposition - If starting materials are sensitive, consider using milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Pre-activation may be necessary.[1]
Impure Reactants - Purify starting materials to remove any impurities that could lead to side reactions.[1]

Issue 2: Formation of Isomeric Products (Low Regioselectivity)

The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1]

Influencing FactorOptimization Strategies
Solvent The choice of solvent can significantly impact regioselectivity. Experiment with solvents of varying polarity. In some cases, polar or fluorinated solvents have been shown to enhance regioselectivity.[1]
Temperature Optimize the reaction temperature. Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio.[1]
Catalyst The use of certain catalysts, such as copper(I), can direct the reaction towards a specific regioisomer.[1]
Substituents The electronic and steric properties of the substituents on both the dipole and the dipolarophile play a crucial role in directing the regioselectivity.[1]

Issue 3: Product is an Oil, Not a Solid

Difficulty in obtaining a solid product can complicate purification and characterization.

Troubleshooting StepDescription
Solvent Removal Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure, as residual solvent can prevent crystallization.[3]
Scratching Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.[3]
Solvent Addition Add a small amount of a non-polar solvent in which the product is likely insoluble (e.g., hexane, pentane) to induce precipitation.[3]
Trituration Vigorously stir the oil in a solvent in which it is sparingly soluble to encourage solidification.[3]
Purification as an Oil If crystallization is unsuccessful, the oil can be purified by column chromatography.[3]

Issue 4: Emulsion Formation During Extraction

Persistent emulsions can make layer separation during work-up difficult.

MethodProcedure
Brine Wash Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3]
Gentle Swirling Gently swirl the separatory funnel instead of vigorously shaking it to minimize emulsion formation.[3]
Filtration Filter the mixture through a pad of Celite® or glass wool.[3]
Solvent Addition Add a small amount of a different organic solvent with a different polarity.[3]
Centrifugation If the volume is manageable, centrifuging the mixture can effectively separate the layers.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][4][5] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature affect isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The solvent can affect reactant solubility, reaction rate, and regioselectivity.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to side product formation and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the likely causes?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][2] Other factors include suboptimal choice of base and solvent for nitrile oxide generation and non-ideal reaction temperature.[1]

Q4: How can I improve the regioselectivity of my reaction?

A4: Regioselectivity is influenced by the electronic and steric characteristics of the reactants.[1] Experimenting with different solvents, temperatures, and catalysts (e.g., copper(I)) can help direct the reaction to the desired regioisomer.[1]

Q5: What are some common purification strategies for isoxazoles?

A5: Column chromatography is the most common method for purifying isoxazole products.[2] A typical stationary phase is silica gel, with an eluent system of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[2][3] If the product is a solid, recrystallization can be an effective purification technique.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-isoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones

This protocol describes a straightforward method for the synthesis of 5-aryl-isoxazoles.

  • To a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).[3]

  • Add water (5 mL) to the flask.

  • Stir the mixture at 50 °C for 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration.[3]

  • Wash the solid with cold water.[3]

  • If necessary, recrystallize from a suitable solvent like ethanol/water.[3]

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is adapted for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.[2]

  • Dissolve the β-enamino diketone (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.4 equiv) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv) to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Effect of Lewis Acid on Bicyclic Isoxazole Synthesis

The following table summarizes the effect of different Lewis acid catalysts on the yield of a bicyclic isoxazole.[6]

EntryLewis Acid (10 mol%)Yield (%)
1-65
2SnCl₄75
3ZnCl₂72
4ZrCl₄95

Optimization of Reaction Conditions for Isoxazole Synthesis

This table shows the effect of varying reaction parameters on the yield of 3-(quinolin-2-yl)-5-phenylisoxazole.[7]

EntryVariation from Standard ConditionsYield (%)
1None92
2No AlCl₃No Reaction
3AlCl₃ (2 equiv)64
4NaNO₂ (5 equiv)75
5Sc(OTf)₃ as Lewis Acid45
6FeCl₃ as Lewis Acid55
7InCl₃ as Lewis Acid52
8DMSO as solvent71
9DMF as solvent65
10140 °C21
11Air atmosphere35
Standard Conditions: 2-methylquinoline (0.2 mmol), phenylacetylene (0.1 mmol), AlCl₃ (0.3 mmol), NaNO₂ (1 mmol), DMAc (1.0 mL), N₂ atmosphere, 90 °C, 24 h.[7]

Visualizations

Isoxazole_Synthesis_Workflow Start Starting Materials (e.g., Alkyne & Nitrile Oxide Precursor) Reaction Reaction Setup - Solvent Selection - Base/Catalyst Addition - Temperature Control Start->Reaction 1. Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring 2. Stir Workup Aqueous Work-up & Extraction Monitoring->Workup 3. Quench Purification Purification - Column Chromatography - Recrystallization Workup->Purification 4. Isolate Crude Product Pure Isoxazole Purification->Product 5. Isolate Pure

Caption: General workflow for isoxazole synthesis.

Troubleshooting_Low_Yield Start Low/No Isoxazole Yield CheckReactants Check Reactant Purity & Stoichiometry Start->CheckReactants OptimizeConditions Optimize Reaction Conditions CheckReactants->OptimizeConditions Reactants OK CheckIntermediates Investigate Intermediate Stability (e.g., Nitrile Oxide Dimerization) OptimizeConditions->CheckIntermediates No Improvement Success Improved Yield OptimizeConditions->Success Improved ModifyWorkup Modify Work-up/ Purification CheckIntermediates->ModifyWorkup No Improvement CheckIntermediates->Success Improved ModifyWorkup->Success Improved

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Crystallization of (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of (5-Isopropylisoxazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of (5-Isopropylisoxazol-3-yl)methanol?

Table 1: Physical and Chemical Properties of (5-Isopropylisoxazol-3-yl)methanol

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Boiling Point 249.8°C at 760 mmHg[1]
Density 1.091 g/cm³[1]
Flash Point 104.9°C[1]
Physical State Data not available[1]
Melting Point Data not available[1]
Solubility Data not available[1]

Note: A structural isomer, (3-Isopropylisoxazol-5-yl)methanol, is reported to be a liquid at room temperature, which may indicate that (5-Isopropylisoxazol-3-yl)methanol has a low melting point.

Q2: Which solvents should I consider for the crystallization of (5-Isopropylisoxazol-3-yl)methanol?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] Given the presence of a hydroxyl group and a polar isoxazole ring, polar solvents or solvent mixtures are a good starting point.[3] A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent system.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue, especially for compounds with low melting points or when significant impurities are present.[4]

Table 2: Troubleshooting "Oiling Out"

Possible Cause Recommended Solution
Supersaturation is too high. Add a small amount of additional hot solvent to the oiled-out solution until it becomes clear again, then allow it to cool more slowly.[4]
Cooling is too rapid. Insulate the flask to slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment (e.g., an ice bath).[4]
The melting point of the compound is below the crystallization temperature. Try using a solvent with a lower boiling point.[4]
Presence of impurities. Purify the material using another technique, such as column chromatography, before attempting crystallization. Even small amounts of impurities can significantly impact crystallization.

Issue 2: No crystals form, even after cooling.

This typically indicates that the solution is not sufficiently supersaturated.[4]

Table 3: Inducing Crystal Formation

Technique Description
Scratching Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[4]
Seeding Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[4]
Reducing Solvent Volume If the solution is too dilute, you can either evaporate some of the solvent or boil it off to increase the concentration of the compound.[4][5]
Lowering the Temperature If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.[4]

Issue 3: The crystal yield is very low.

A low yield can be due to several factors, from using too much solvent to premature filtration.[4]

Table 4: Improving Crystal Yield

Possible Cause Recommended Solution
Too much solvent was used. If the mother liquor (the solution remaining after filtration) is still available, concentrate it by evaporation to recover more of the compound.[4]
Incomplete crystallization. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Crystals were washed with a solvent at the wrong temperature. Always wash the collected crystals with a small amount of ice-cold crystallization solvent to minimize dissolution of the product.[6]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

  • Place a small amount (5-10 mg) of (5-Isopropylisoxazol-3-yl)methanol into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility at room temperature.

  • If the compound is soluble at room temperature, the solvent is likely not suitable for single-solvent crystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, it is a potential candidate for crystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

Protocol 2: General Recrystallization Procedure

  • Dissolve the crude (5-Isopropylisoxazol-3-yl)methanol in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.[7]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[7]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, using a Büchner or Hirsch funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent.[7]

  • Allow the crystals to dry completely.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with crude (5-Isopropylisoxazol-3-yl)methanol solvent_screen Perform Solvent Screen start->solvent_screen Determine solubility choose_solvent Select Optimal Solvent(s) solvent_screen->choose_solvent dissolve Dissolve in minimum hot solvent choose_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slowly cool to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the crystallization of (5-Isopropylisoxazol-3-yl)methanol.

troubleshooting_logic start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent change_solvent Try a lower boiling point solvent oiling_out->change_solvent low_yield Low Yield? no_crystals->low_yield No scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Reduce solvent volume no_crystals->concentrate success Successful Crystallization low_yield->success No concentrate_mother_liquor Concentrate mother liquor low_yield->concentrate_mother_liquor check_cooling_time Ensure sufficient cooling time low_yield->check_cooling_time reheat_add_solvent->start change_solvent->start scratch->start seed->start concentrate->start concentrate_mother_liquor->start check_cooling_time->start

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Scale-up Synthesis of (5-Isopropylisoxazol-3-yl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of (5-Isopropylisoxazol-3-yl)methanol. This document includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges during the synthesis process.

Experimental Protocol: Scale-up Synthesis of (5-Isopropylisoxazol-3-yl)methanol

This protocol details a two-step process for the gram-scale synthesis of (5-Isopropylisoxazol-3-yl)methanol, proceeding through a 1,3-dipolar cycloaddition reaction.

Step 1: Synthesis of 3-Methylbutanal Oxime

Reagent/SolventMolecular Weight ( g/mol )QuantityMolar Equivalents
3-Methylbutanal86.1350.0 g1.0
Hydroxylamine Hydrochloride69.4944.2 g1.1
Sodium Bicarbonate84.0173.0 g1.5
Ethanol46.07500 mL-
Water18.02500 mL-

Procedure:

  • In a 2 L round-bottom flask equipped with a mechanical stirrer, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 3-methylbutanal to the cooled solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 3-methylbutanal oxime as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of (5-Isopropylisoxazol-3-yl)methanol

Reagent/SolventMolecular Weight ( g/mol )QuantityMolar Equivalents
3-Methylbutanal Oxime101.1558.7 g1.0
Propargyl Alcohol56.0635.7 mL1.1
N-Chlorosuccinimide (NCS)133.5380.1 g1.05
Triethylamine101.1997.5 mL1.2
Dichloromethane (DCM)84.931 L-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the crude 3-methylbutanal oxime in dichloromethane.

  • Add propargyl alcohol to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of N-chlorosuccinimide in dichloromethane.

  • Slowly add the NCS solution to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the NCS addition is complete, add triethylamine dropwise over 30-60 minutes, again keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the isoxazole product by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 500 mL of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (5-Isopropylisoxazol-3-yl)methanol.

Troubleshooting Guide and FAQs

Q1: The yield of the isoxazole is low. What are the common causes?

A1: Low yields in this 1,3-dipolar cycloaddition can be attributed to several factors:

  • Inefficient Nitrile Oxide Formation: The in-situ generation of the nitrile oxide from the oxime is a critical step. Ensure that the addition of NCS and the base (triethylamine) is slow and at a low temperature to prevent side reactions.

  • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, which is a common side reaction that reduces the yield of the desired isoxazole.[1][2] This is more prevalent if the concentration of the nitrile oxide is too high or if the dipolarophile (propargyl alcohol) is not present in sufficient excess or is not reactive enough.

  • Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction or work-up conditions. Ensure the temperature is controlled throughout the process.

Q2: I am observing a significant amount of a side product that I suspect is a furoxan dimer. How can I minimize its formation?

A2: To minimize furoxan formation, you can try the following:

  • Slow Addition of Reagents: Add the solution of N-chlorosuccinimide and triethylamine very slowly to the mixture of the oxime and propargyl alcohol. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne over dimerization.

  • Use of a Slight Excess of the Dipolarophile: Using a slight excess (1.1-1.2 equivalents) of propargyl alcohol can help to trap the nitrile oxide as it is formed.

  • Maintain Low Temperatures: Performing the reaction at 0-5 °C can help to control the rate of both the desired reaction and the dimerization side reaction.

Q3: The purification of the final product by column chromatography is proving difficult. Are there alternative methods?

A3: If flash chromatography is not providing adequate separation, consider the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be a highly effective purification method for larger quantities.

  • Kugelrohr Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, Kugelrohr distillation under high vacuum can be an option for purification on a moderate scale.

  • Acid-Base Extraction: Although less likely for this neutral molecule, if there are acidic or basic impurities, an appropriate aqueous wash during the work-up can help to remove them.

Q4: How can I effectively monitor the progress of the reaction?

A4:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (oxime and propargyl alcohol) and the appearance of the product. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the reactants and products over time, providing a more quantitative assessment of the reaction's progress.

Quantitative Data Summary

ParameterStep 1: Oxime FormationStep 2: Isoxazole Formation
Reaction Scale 50 g of 3-Methylbutanal58.7 g of 3-Methylbutanal Oxime
Reaction Time 6-8 hours12-16 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 85-95% (crude)60-75% (after purification)
Expected Purity Used crude in next step>95% (by HPLC/NMR)

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Isoxazole Formation (1,3-Dipolar Cycloaddition) start_materials_1 3-Methylbutanal Hydroxylamine HCl Sodium Bicarbonate reaction_1 Reaction in Ethanol/Water 0°C to RT start_materials_1->reaction_1 workup_1 Work-up: Ethanol Removal DCM Extraction reaction_1->workup_1 product_1 3-Methylbutanal Oxime (Crude) workup_1->product_1 start_materials_2 3-Methylbutanal Oxime Propargyl Alcohol N-Chlorosuccinimide Triethylamine product_1->start_materials_2 reaction_2 Reaction in DCM 0°C to RT start_materials_2->reaction_2 workup_2 Work-up: Aqueous Wash DCM Extraction reaction_2->workup_2 purification Purification: Flash Column Chromatography workup_2->purification final_product (5-Isopropylisoxazol-3-yl)methanol purification->final_product

Caption: Synthetic workflow for the scale-up synthesis of (5-Isopropylisoxazol-3-yl)methanol.

Troubleshooting_Guide start Low Yield or Impurity Formation check_nitrile_oxide Check Nitrile Oxide Generation & Dimerization start->check_nitrile_oxide Primary Concern check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_purification Optimize Purification start->check_purification If pure product is difficult to isolate solution_slow_addition Solution: Slow down addition of NCS and base check_nitrile_oxide->solution_slow_addition High dimer formation solution_excess_alkyne Solution: Use slight excess of propargyl alcohol check_nitrile_oxide->solution_excess_alkyne Incomplete consumption of oxime solution_temperature Solution: Maintain low temperature (0-5 °C) check_reaction_conditions->solution_temperature Multiple side products solution_recrystallize Solution: Attempt recrystallization check_purification->solution_recrystallize Product is a solid solution_alt_chromatography Solution: Modify chromatography (gradient, different silica) check_purification->solution_alt_chromatography Poor separation

Caption: Troubleshooting decision tree for the synthesis of (5-Isopropylisoxazol-3-yl)methanol.

References

Identification of impurities in (5-Isopropylisoxazol-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Isopropylisoxazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (5-Isopropylisoxazol-3-yl)methanol?

A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through a 1,3-dipolar cycloaddition reaction. For (5-Isopropylisoxazol-3-yl)methanol, this typically involves the reaction of a nitrile oxide with an appropriately substituted alkyne. A plausible route is the reaction of isobutyraldoxime with an oxidizing agent like sodium hypochlorite to generate the corresponding nitrile oxide in situ, which then undergoes cycloaddition with propargyl alcohol.

Q2: What are the potential impurities I should be aware of during the synthesis of (5-Isopropylisoxazol-3-yl)methanol?

Impurities can arise from various sources including starting materials, side-reactions, and degradation.[1] Key potential impurities include:

  • Process-Related Impurities:

    • Unreacted starting materials: Isobutyraldoxime and propargyl alcohol.

    • Intermediates: Such as the hydroximoyl chloride if that is the precursor to the nitrile oxide.

    • By-products: Furoxan, formed from the dimerization of the nitrile oxide intermediate, is a common byproduct in 1,3-dipolar cycloaddition reactions.[2]

  • Reagent-Related Impurities:

    • Residual reagents used in the synthesis.

  • Solvent-Related Impurities:

    • Residual solvents used during the reaction or purification steps.

Q3: How can I detect and quantify impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity, enabling the identification and quantification of trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation of unknown impurities if they are present at a sufficient concentration.

Troubleshooting Guides

Problem 1: Low yield of (5-Isopropylisoxazol-3-yl)methanol.

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
Suboptimal reaction temperature Optimize the reaction temperature. Lower temperatures may slow down the reaction, while excessively high temperatures can lead to the degradation of starting materials or the product.
Poor quality of starting materials or reagents Ensure the purity of starting materials and the activity of reagents.
Side reactions consuming starting materials The dimerization of the nitrile oxide to form furoxan is a common side reaction that can reduce the yield.[2] Consider adding the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low and favor the cycloaddition with propargyl alcohol.

Problem 2: Presence of a major unknown impurity in the final product.

Possible Cause Troubleshooting Step
Formation of Furoxan byproduct Characterize the impurity using LC-MS and NMR. A molecular weight corresponding to the dimer of the nitrile oxide intermediate suggests the formation of a furoxan. To minimize its formation, adjust the stoichiometry to use a slight excess of the alkyne (propargyl alcohol) and add the nitrile oxide precursor slowly.[2]
Formation of isomeric products If an alternative regioisomer is formed, its separation might be challenging. Modifying reaction conditions such as solvent polarity or temperature can sometimes influence regioselectivity.[2]
Degradation of the product If the product is unstable under the reaction or workup conditions, consider using milder conditions or protecting sensitive functional groups.

Experimental Protocols

Proposed Synthesis of (5-Isopropylisoxazol-3-yl)methanol

This protocol is based on a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[3]

  • Oxime Formation: Isobutyraldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form isobutyraldoxime.

  • Cycloaddition:

    • In a reaction vessel, dissolve isobutyraldoxime and propargyl alcohol in a solvent such as dichloromethane or carbon tetrachloride.[3]

    • Slowly add an aqueous solution of sodium hypochlorite (bleach) to the mixture at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture vigorously for several hours at room temperature or gentle heat (e.g., 40-50 °C), monitoring the progress by TLC.[3]

  • Workup and Purification:

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General HPLC-UV Method for Impurity Profiling

This is a starting point and may require optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Impurity Profile of a (5-Isopropylisoxazol-3-yl)methanol Batch

Impurity Retention Time (min) Area % Potential Identity
13.50.2Propargyl alcohol
25.80.5Isobutyraldoxime
310.298.5(5-Isopropylisoxazol-3-yl)methanol
415.70.8Furoxan byproduct

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Isobutyraldehyde Isobutyraldehyde Isobutyraldoxime Isobutyraldoxime Isobutyraldehyde->Isobutyraldoxime Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Isobutyraldoxime Propargyl_alcohol Propargyl alcohol Target_Molecule (5-Isopropylisoxazol-3-yl)methanol Propargyl_alcohol->Target_Molecule Nitrile_Oxide Nitrile Oxide (in situ) Isobutyraldoxime->Nitrile_Oxide NaOCl Nitrile_Oxide->Target_Molecule 1,3-Dipolar Cycloaddition

Caption: Proposed synthesis pathway for (5-Isopropylisoxazol-3-yl)methanol.

Impurity_Formation Nitrile_Oxide Nitrile Oxide Intermediate Target_Molecule (5-Isopropylisoxazol-3-yl)methanol (Desired Product) Nitrile_Oxide->Target_Molecule + Propargyl alcohol (Cycloaddition) Furoxan Furoxan Byproduct (Impurity) Nitrile_Oxide->Furoxan Dimerization (Side Reaction) Propargyl_alcohol Propargyl alcohol

Caption: Formation of the desired product and a key impurity.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Analyze Analyze by HPLC/LC-MS Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted_SM Unreacted Starting Materials? Identify->Unreacted_SM Furoxan Furoxan Dimer Detected? Unreacted_SM->Furoxan No Action_Time Increase Reaction Time or Temperature Unreacted_SM->Action_Time Yes Other_Impurity Other Unknown Impurity? Furoxan->Other_Impurity No Action_Stoichiometry Optimize Stoichiometry (Slow addition of Nitrile Oxide Precursor) Furoxan->Action_Stoichiometry Yes Action_Characterize Isolate and Characterize (NMR, HRMS) Other_Impurity->Action_Characterize Yes End Optimized Process Action_Time->End Action_Stoichiometry->End Action_Characterize->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Strategies to avoid rearrangement during isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of isoxazoles, with a particular focus on preventing unwanted rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

A1: The most prevalent methods for synthesizing the isoxazole ring are the [3+2] cycloaddition (1,3-dipolar cycloaddition) of nitrile oxides with alkynes or alkenes, and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2][3] Other methods include the reaction of β-enamino diketones with hydroxylamine hydrochloride and the cycloisomerization of α,β-acetylenic oximes.[4][5][6]

Q2: What is a rearrangement reaction in the context of isoxazole synthesis, and why is it a problem?

A2: In isoxazole synthesis, a rearrangement reaction is a process where the atoms of the starting materials or intermediates rearrange to form a structural isomer of the desired isoxazole product. This often leads to the formation of regioisomers, which are isomers with the same molecular formula but different connectivity of atoms. These rearrangements are problematic as they lead to mixtures of products that can be difficult to separate, resulting in lower yields of the target molecule and requiring additional purification steps.[5]

Q3: What is the Boulton-Katritzky rearrangement?

A3: The Boulton-Katritzky rearrangement is a specific type of thermal or base-promoted rearrangement of isoxazole derivatives, particularly those with a participating group at the 3-position, leading to the formation of a new heterocyclic system.[7][8] For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo this rearrangement to form 3-hydroxy-2-(2-aryl[4][5][9]triazol-4-yl)pyridines.[7]

Q4: Can photochemical methods be used to control isoxazole synthesis?

A4: Yes, photochemical methods can influence isoxazole chemistry. UV irradiation can cause the N-O bond of the isoxazole ring to cleave, leading to a rearrangement to an oxazole via an azirine intermediate.[1][10][11] While this is often a decomposition pathway, under controlled continuous flow conditions, photochemical rearrangement of trisubstituted isoxazoles can be used to synthesize highly reactive ketenimines, which are valuable synthetic intermediates.[10][11]

Troubleshooting Guide: Controlling Rearrangements

This guide addresses common issues related to regioisomer formation and other rearrangements during isoxazole synthesis.

Issue 1: Formation of Regioisomeric Mixtures in 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne is a powerful tool for isoxazole synthesis, but it can often lead to a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).

start Regioisomeric Mixture Observed condition Reaction Conditions start->condition catalyst Catalyst Choice start->catalyst substrate Substrate Sterics/Electronics start->substrate solvent Modify Solvent condition->solvent Solvent Effects? temp Adjust Temperature condition->temp Temperature Effects? mechanochem Consider Mechanochemistry condition->mechanochem Feasible? cu_ru Use Cu(I) or Ru(II) Catalysts catalyst->cu_ru Catalyst-free? lewis_acid Add Lewis Acid (e.g., BF3) catalyst->lewis_acid Uncatalyzed? ewg Modify Substituents (EWG/EDG) substrate->ewg Electronic Effects? bulky Introduce Bulky Groups substrate->bulky Steric Effects? end Regioselective Synthesis Achieved solvent->end temp->end mechanochem->end cu_ru->end lewis_acid->end ewg->end bulky->end start 5-Isoxazolone Byproduct Formation substrate_mod Substrate Modification start->substrate_mod protecting_group Use Protected Hydroxamic Acids substrate_mod->protecting_group Modify β-keto ester? cyclization Controlled Cyclization protecting_group->cyclization end Selective 3-Isoxazolol Synthesis cyclization->end

References

Enhancing the regioselectivity of the cycloaddition reaction for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the regioselectivity of cycloaddition reactions for isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of 1,3-dipolar cycloaddition reactions for isoxazole synthesis?

A1: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., an alkyne or alkene) is primarily governed by a combination of electronic and steric factors of the reactants.[1][2] The frontier molecular orbital (FMO) theory is often used to predict the favored regioisomer, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the outcome.[2] Additionally, the choice of solvent and the use of catalysts can significantly influence the regiochemical outcome.[3][4]

Q2: How does the choice of solvent affect the regioselectivity of isoxazole synthesis?

A2: Solvents can play a crucial role in modulating the regioselectivity of 1,3-dipolar cycloaddition reactions. The polarity of the solvent can differentially stabilize the transition states leading to different regioisomers.[3] For instance, in the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, the ratio of the 3,5-disubstituted to the 3,4-disubstituted isoxazole was observed to decrease as the solvent polarity increased.[3] In some cases, increasing solvent polarity has been shown to accelerate the formation of the 3,5-regioisomer.

Q3: Can catalysts be used to control the regioselectivity of the cycloaddition reaction?

A3: Yes, catalysts are widely employed to enhance and control the regioselectivity of isoxazole synthesis. Copper(I) catalysts are particularly effective in promoting the regioselective formation of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[5][6] Ruthenium catalysts have also been successfully used to favor the formation of 4-(2,1-azaborine) substituted isoxazoles, while the uncatalyzed reaction yields the 5-substituted regioisomer.[7] Lewis acids like boron trifluoride (BF₃) can also be used to control the regiochemistry in the cyclocondensation of β-enamino diketones with hydroxylamine.[8]

Q4: I am observing a mixture of regioisomers. What are the first steps to troubleshoot this issue?

A4: If you are obtaining a mixture of regioisomers, consider the following troubleshooting steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities to determine if the regioselectivity can be improved.[3]

  • Catalyst Introduction: If you are not already using one, consider introducing a catalyst known to favor the desired regioisomer, such as a copper(I) salt for 3,5-disubstituted isoxazoles.[5]

  • Temperature Adjustment: Optimizing the reaction temperature can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.[4]

  • Substrate Modification: If possible, modifying the electronic or steric properties of your nitrile oxide precursor or dipolarophile can direct the cycloaddition towards a single regioisomer.[1][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Terminal Alkyne

Possible Causes:

  • Similar electronic demand of the two ends of the alkyne.

  • Steric hindrance is not significant enough to direct the reaction.

  • The reaction conditions (solvent, temperature) do not favor one transition state over the other.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed solvent Screen Solvents of Varying Polarity start->solvent catalyst Introduce a Copper(I) Catalyst (e.g., CuI, CuSO4/Sodium Ascorbate) solvent->catalyst No Improvement end Improved Regioselectivity solvent->end Improved temp Vary Reaction Temperature catalyst->temp No Improvement catalyst->end Improved substrate Modify Substrate (Steric/Electronic Properties) temp->substrate No Improvement temp->end Improved substrate->end Improved

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Unexpected Regioisomer Formation in the Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine

Possible Causes:

  • The reaction conditions favor the formation of the undesired regioisomer.

  • The nature of the substituents on the 1,3-dicarbonyl compound directs the cyclization.

Troubleshooting Steps:

  • Vary the Reaction Conditions: The regioselectivity of this reaction is highly dependent on the reaction conditions. Experiment with different solvents and the addition of a Lewis acid.[8][10]

  • Lewis Acid Mediation: The use of a Lewis acid such as BF₃·OEt₂ can significantly influence the regiochemical outcome. The amount of Lewis acid should be optimized.[8]

  • Solvent Choice: Switching between protic and aprotic solvents can alter the regioselectivity. For example, using acetonitrile (MeCN) with pyridine can favor one isomer, while ethanol (EtOH) may favor another.[8]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate [3]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted Isoxazole
Dichloromethane8.933.4
Toluene2.382.0
Ethanol24.551.9
Dimethyl sulfoxide46.681.5

Table 2: Optimization of Reaction Conditions for the Regioselective Synthesis of 3,4-disubstituted Isoxazole 4a from β-enamino diketone 1a [8]

EntryBF₃·OEt₂ (equiv.)SolventAdditiveRegioselectivity (4a:5a)Yield (%)
11MeCN-70:3065
21.5MeCN-80:2072
32MeCN-85:1575
42.5MeCN-85:1570
52MeCNPyridine90:1079
62THFPyridine82:1868

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a general procedure for the copper-catalyzed cycloaddition of terminal acetylenes and in situ generated nitrile oxides.[5]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the aldoxime and terminal alkyne in DCM, add CuI.

  • Stir the mixture at room temperature for 10 minutes.

  • Add NCS in one portion, followed by the slow addition of Et₃N over 15 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is based on a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone.[8][11]

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add BF₃·OEt₂ to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products nitrile_oxide R1-C≡N⁺-O⁻ (Nitrile Oxide) path_a Pathway A (Uncatalyzed) nitrile_oxide->path_a path_b Pathway B (Cu(I) Catalyzed) nitrile_oxide->path_b alkyne R2-C≡C-H (Terminal Alkyne) alkyne->path_a alkyne->path_b regio_35 3,5-Disubstituted Isoxazole (Major Product) path_a->regio_35 Mixture regio_34 3,4-Disubstituted Isoxazole (Minor Product) path_a->regio_34 path_b->regio_35 Highly Regioselective

Caption: Regioselectivity in isoxazole synthesis.

G start Start: Isoxazole Synthesis cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Alene) start->cycloaddition condensation Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine) start->condensation gen_nitrile_oxide In situ Generation of Nitrile Oxide cycloaddition->gen_nitrile_oxide reaction Cycloaddition Reaction condensation->reaction gen_nitrile_oxide->reaction workup Workup and Purification reaction->workup product Isoxazole Product workup->product

Caption: General experimental workflow for isoxazole synthesis.

References

Validation & Comparative

Comparative Bioactivity Analysis: (5-Isopropylisoxazol-3-yl)methanol and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of isoxazole-based compounds reveals key structural determinants for anticancer activity, highlighting the potential of the isoxazole scaffold in the development of novel therapeutics. This guide provides a comparative analysis of the bioactivity of (5-Isopropylisoxazol-3-yl)methanol and its conceptual analogs, drawing upon experimental data from studies on structurally related isoxazole derivatives.

While direct experimental data on the bioactivity of (5-Isopropylisoxazol-3-yl)methanol is not extensively available in the public domain, a comprehensive understanding of its potential can be extrapolated from the structure-activity relationship (SAR) studies of analogous compounds. Research into isoxazole derivatives has demonstrated their broad pharmacological potential, including significant anticancer properties.[1][2][3][4][5][6][7][8][9][10][11] This guide synthesizes findings from a study on 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines, which, despite having a saturated isoxazolidine core, provide valuable insights into the influence of substitutions at the 5-position on cytotoxic activity against human cancer cell lines.

Quantitative Bioactivity Comparison

To facilitate a clear comparison of the anticancer efficacy of these related isoxazole analogs, the following table summarizes the half-maximal inhibitory concentration (IC50) values against follicular (FTC-133) and anaplastic (8505c) human thyroid cancer cell lines.

Compound ID5-SubstituentIC50 (µM) vs. FTC-133IC50 (µM) vs. 8505c
1a 4-Phenyl-1H-1,2,3-triazol-1-yl3.958.76
1b 4-(p-Tolyl)-1H-1,2,3-triazol-1-yl3.877.54
1c 4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl4.128.13
1d 4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl4.057.98

Structure-Activity Relationship (SAR) Insights

The data presented suggests that the nature of the substituent at the 5-position of the isoxazole (or in this case, isoxazolidine) ring plays a crucial role in modulating the anticancer activity. The general structure-activity relationship can be visualized as follows:

SAR_Insights Core 3-Hydroxymethylisoxazole Core Position5 5-Position Substituent Core->Position5 Influences Bioactivity Anticancer Activity Position5->Bioactivity Modulates

Caption: Logical relationship between the core structure, 5-position substituent, and resulting bioactivity.

The narrow range of IC50 values for the tested triazolyl-substituted analogs against the FTC-133 cell line indicates that aryl substitutions on the triazole ring have a relatively subtle effect on potency in this specific cancer cell line. However, variations are more noticeable in the 8505c cell line, suggesting cell-line specific sensitivities. The presence of electron-donating (p-tolyl, 4-methoxyphenyl) and electron-withdrawing (4-chlorophenyl) groups on the phenyl ring of the triazole did not lead to a dramatic shift in activity, implying that steric and electronic properties of these particular substituents are not the primary drivers of potency in this series.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the comparative analysis.

Synthesis of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines

The synthesis of the isoxazolidine analogs involved a multi-step process:

Synthesis_Workflow cluster_0 Step 1: Alkyne Synthesis cluster_1 Step 2: Azide Synthesis cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Cycloaddition A1 Starting Material A2 Reaction with Propargyl Bromide A1->A2 A3 Terminal Alkyne A2->A3 B1 Aryl Halide B2 Reaction with Sodium Azide B1->B2 B3 Aryl Azide B2->B3 C1 Terminal Alkyne C4 1,4-Disubstituted-1,2,3-triazole C1->C4 C2 Aryl Azide C2->C4 C3 Cu(I) Catalyst C3->C4 D1 1,4-Disubstituted-1,2,3-triazole D4 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidine D1->D4 D2 Nitrone D2->D4 D3 Microwave Irradiation D3->D4

Caption: Experimental workflow for the synthesis of the target isoxazolidine analogs.

  • Preparation of 1-vinyl triazoles: These were synthesized via a "click" reaction between various azides and alkynes.

  • Cycloaddition Reaction: The synthesized 1-vinyl triazoles were then reacted with a nitrone under microwave irradiation to yield the final 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines.

In Vitro Anticancer Activity Assay

The cytotoxic effects of the synthesized compounds were evaluated using a standard cell viability assay:

  • Cell Culture: Human follicular thyroid cancer (FTC-133) and anaplastic thyroid cancer (8505c) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells.

  • IC50 Determination: The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.

Signaling Pathway Insights

The observed anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death).[6][8][9][10] The activation of key executioner caspases, such as caspase-3, is a hallmark of this process.

Apoptosis_Pathway Isoxazole Isoxazole Analog Cell Cancer Cell Isoxazole->Cell Caspase3 Caspase-3 Activation Cell->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Caption: Simplified signaling pathway showing the induction of apoptosis by isoxazole analogs.

The study on 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines demonstrated that these compounds induce caspase-3 activation and DNA fragmentation, particularly in follicular human thyroid cancer cell lines, confirming their pro-apoptotic mechanism of action.

Conclusion

This comparative guide, based on the analysis of structurally related analogs, suggests that (5-Isopropylisoxazol-3-yl)methanol likely possesses anticancer properties. The bioactivity is influenced by the nature of the substituent at the 5-position of the isoxazole ring. The presented data on 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines indicates that the isoxazole scaffold serves as a promising template for the design of novel anticancer agents that function through the induction of apoptosis. Further direct experimental evaluation of (5-Isopropylisoxazol-3-yl)methanol and a systematic series of its 5-substituted analogs is warranted to fully elucidate its therapeutic potential and refine the structure-activity relationships within this specific chemical series.

References

Comparative analysis of synthesis methods for 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-disubstituted isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its wide array of biological activities. The efficient and regioselective construction of this heterocyclic motif is a significant focus for synthetic chemists. This guide offers a comparative analysis of prominent synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of 3,5-disubstituted isoxazoles can be broadly achieved through several key strategies. The most prevalent of these are the [3+2] cycloaddition reactions involving nitrile oxides and alkynes, and the condensation of α,β-unsaturated ketones with hydroxylamine. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and overall efficiency.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

This is arguably the most versatile and widely employed method for constructing the 3,5-disubstituted isoxazole ring.[1][2][3][4][5] The core of this reaction is the [3+2] cycloaddition between a terminal alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[2][6] A key aspect of this method is the in situ generation of the often unstable nitrile oxide intermediate from a stable precursor, most commonly an aldoxime.[1][2][7][8]

Several variations of this method have been developed to improve yields, regioselectivity, and environmental footprint:

  • Metal-Free One-Pot Synthesis: Efficient one-pot syntheses have been developed using various oxidizing agents to generate the nitrile oxide from an aldoxime in the presence of an alkyne.[7] Alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, have proven effective, offering high yields and avoiding the need for metal catalysts.[7] Another approach involves the use of N-chlorosuccinimide (NCS) in deep eutectic solvents (DES), providing a greener alternative to conventional organic solvents.[1]

  • Copper-Catalyzed Cycloaddition: The use of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent, promotes the regioselective synthesis of 3,5-disubstituted isoxazoles.[9][10] This "click chemistry" approach is highly reliable and tolerates a wide range of functional groups, even in aqueous solvent systems.[9]

  • Solid-Phase Synthesis: For the generation of isoxazole libraries, solid-phase synthesis offers a streamlined approach. Resin-bound alkynes or alkenes can be subjected to 1,3-dipolar cycloaddition with in situ generated nitrile oxides, allowing for parallel synthesis and simplified purification.[11]

Condensation of α,β-Unsaturated Ketones with Hydroxylamine

A classical and straightforward method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine hydrochloride.[1][12] This method proceeds via a condensation reaction followed by cyclization and dehydration to afford the isoxazole ring. The reaction is typically carried out under reflux in the presence of a base like sodium acetate.[12] While effective, this method may be limited by the availability and stability of the requisite α,β-unsaturated ketone starting materials.

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

A more specialized approach involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles.[13][14] This domino reaction is initiated by the reduction of the nitro group to an oxime, which then undergoes intramolecular cyclization with the ketone functionality, followed by dehydration to yield the isoxazole.[14] Tin(II) chloride dihydrate is an effective reducing agent for this transformation.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for the compared synthesis methods, allowing for a direct comparison of their performance.

Synthesis MethodStarting MaterialsKey ReagentsReaction ConditionsReaction TimeYield (%)
1,3-Dipolar Cycloaddition (Metal-Free, One-Pot) Aldoxime, Terminal Alkynetert-butyl nitrite or isoamyl nitrite65°C in ethyl methyl ketoneNot specified74-96%[7]
1,3-Dipolar Cycloaddition (in DES) Aldehyde, Terminal AlkyneHydroxylamine, NaOH, N-Chlorosuccinimide50°C in Choline Chloride:Urea (1:2)8 hours60-85%[1]
Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition Aldehyde, Terminal AlkyneHydroxylamine HCl, NaOH, Chloramine-T, CuSO₄·5H₂O, Copper turningsRoom temperature in t-BuOH:H₂O (1:1)Not specifiedGood yields[9]
Condensation of α,β-Unsaturated Ketones Chalcone, Hydroxylamine HClSodium Acetate, Acetic AcidReflux in Ethanol8-10 hours65-82%[12]
Domino Reductive Nef Reaction/Cyclization β-NitroenoneTin(II) chloride dihydrateNot specifiedNot specifiedGood yields[13]

Experimental Protocols

One-Pot Metal-Free Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Kadam et al.[7]

  • To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL), add isoamyl nitrite (1.5 mmol).

  • Stir the reaction mixture at 65°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Synthesis via Condensation of Chalcones with Hydroxylamine

This protocol is based on the method described by Nagajyothi et al.[12]

  • A mixture of the substituted chalcone (0.01 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate (0.02 mol) in ethanol (25 mL) is prepared.

  • A few drops of glacial acetic acid are added to the mixture.

  • The reaction mixture is refluxed for 8-10 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure 3,5-diaryl isoxazole.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the key synthetic strategies for 3,5-disubstituted isoxazoles.

G cluster_0 1,3-Dipolar Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Isoxazole_cyclo 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole_cyclo [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole_cyclo [3+2] Cycloaddition

Caption: General workflow for the 1,3-dipolar cycloaddition method.

G cluster_1 Condensation of α,β-Unsaturated Ketones Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Intermediate Intermediate Adduct Chalcone->Intermediate Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Condensation Isoxazole_cond 3,5-Disubstituted Isoxazole Intermediate->Isoxazole_cond Cyclization & Dehydration

Caption: Workflow for the condensation of α,β-unsaturated ketones.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of (5-Isopropylisoxazol-3-yl)methanol and Its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a critical step. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of (5-Isopropylisoxazol-3-yl)methanol and its key regioisomers, (3-Isopropylisoxazol-5-yl)methanol and (4-Isopropylisoxazol-3-yl)methanol. By presenting predicted and literature-derived spectroscopic data, this document aims to facilitate the differentiation and characterization of these closely related compounds.

This comparative analysis utilizes predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) spectroscopy and Mass Spectrometry (MS) fragmentation patterns derived from established principles for isoxazole derivatives. The methodologies for these spectroscopic techniques are detailed to support the interpretation of the presented data.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (5-Isopropylisoxazol-3-yl)methanol and its regioisomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
(5-Isopropylisoxazol-3-yl)methanol -CH(CH₃)₂3.10septet6.9
-CH(CH ₃)₂1.30doublet6.9
-CH ₂OH4.70singlet-
Isoxazole H-46.20singlet-
-OH (variable)singlet-
(3-Isopropylisoxazol-5-yl)methanol -CH (CH₃)₂3.05septet6.9
-CH(CH ₃)₂1.25doublet6.9
-CH ₂OH4.80singlet-
Isoxazole H-46.15singlet-
-OH (variable)singlet-
(4-Isopropylisoxazol-3-yl)methanol -CH (CH₃)₂3.25septet6.8
-CH(CH ₃)₂1.35doublet6.8
-CH ₂OH4.65singlet-
Isoxazole H-58.30singlet-
-OH (variable)singlet-
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CompoundCarbonPredicted Chemical Shift (δ, ppm)
(5-Isopropylisoxazol-3-yl)methanol -C H(CH₃)₂28.5
-CH(C H₃)₂22.0
-C H₂OH57.0
Isoxazole C-3162.0
Isoxazole C-4101.0
Isoxazole C-5175.0
(3-Isopropylisoxazol-5-yl)methanol -C H(CH₃)₂28.0
-CH(C H₃)₂22.5
-C H₂OH56.5
Isoxazole C-3168.0
Isoxazole C-4102.0
Isoxazole C-5170.0
(4-Isopropylisoxazol-3-yl)methanol -C H(CH₃)₂29.0
-CH(C H₃)₂21.5
-C H₂OH58.0
Isoxazole C-3160.0
Isoxazole C-4115.0
Isoxazole C-5155.0
Table 3: Typical Infrared (IR) Absorption Data
Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch (Alcohol)3200-3600Broad
C-H Stretch (sp³)2850-3000Medium to Strong
C=N Stretch (Isoxazole)1570-1650Medium
C=C Stretch (Isoxazole)1400-1500Medium
N-O Stretch (Isoxazole)1300-1400Medium to Strong
C-O Stretch (Alcohol)1000-1260Strong
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Corresponding Losses
(5-Isopropylisoxazol-3-yl)methanol 141126 ([M-CH₃]⁺), 110 ([M-CH₂OH]⁺), 98 ([M-C₃H₇]⁺), 69
(3-Isopropylisoxazol-5-yl)methanol 141126 ([M-CH₃]⁺), 110 ([M-CH₂OH]⁺), 98 ([M-C₃H₇]⁺), 83
(4-Isopropylisoxazol-3-yl)methanol 141126 ([M-CH₃]⁺), 110 ([M-CH₂OH]⁺), 98 ([M-C₃H₇]⁺), 55

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-degree pulse width.

    • Employ proton decoupling.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

    • Process the data with an exponential line broadening of 1.0 Hz.

  • Data Analysis : Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol. For LC-MS, dissolve the sample in a mixture of water and acetonitrile or methanol.

  • Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition :

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of 40 to 400.

    • Set the source temperature to 230 °C and the quadrupole temperature to 150 °C.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of the Comparison Workflow

The logical flow for the spectroscopic comparison of the isoxazole regioisomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isoxazole Regioisomers cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Compound1 (5-Isopropylisoxazol-3-yl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Compound1->NMR IR IR Spectroscopy Compound1->IR MS Mass Spectrometry Compound1->MS Compound2 (3-Isopropylisoxazol-5-yl)methanol Compound2->NMR Compound2->IR Compound2->MS Compound3 (4-Isopropylisoxazol-3-yl)methanol Compound3->NMR Compound3->IR Compound3->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

In vitro versus in vivo efficacy studies of (5-Isopropylisoxazol-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazole Derivatives as Anticancer Agents

Introduction

Isoxazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide range of biological activities.[1][2] Their versatile structure allows for modifications that can lead to potent and selective anticancer agents.[3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in various cancer cell lines.[1][4] This guide provides a comparative overview of the in vitro and in vivo efficacy of select isoxazole derivatives, supported by experimental data and detailed methodologies. While direct comparative studies on (5-Isopropylisoxazol-3-yl)methanol derivatives are limited, this guide synthesizes available data on structurally related isoxazole compounds to provide a representative analysis for researchers, scientists, and drug development professionals.

The initial assessment of the anticancer potential of isoxazole derivatives is typically conducted through in vitro assays on various cancer cell lines. These studies are crucial for determining the cytotoxic and cytostatic effects of the compounds and for elucidating their mechanisms of action.

Data on Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of various isoxazole derivatives against a panel of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
3,4-isoxazolediamidesCompound 1K562 (Leukemia)0.071[5]
3,4-isoxazolediamidesCompound 2K562 (Leukemia)0.018[5]
3,4-isoxazolediamidesCompound 4K562 (Leukemia)0.070[5]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridinesCompound 10K562 (Leukemia)68.3[5]
Isoxazole-based ChalconesCompound 25Prostate Cancer9 µg/mL[6]
Isoxazole-based DihydropyrazolesCompound 39Prostate Cancer4 µg/mL[6]
Isoxazole-based DihydropyrazolesCompound 45Prostate Cancer2 µg/mL[6]
Isoxazole-based DihydropyrazolesCompound 46Prostate Cancer2 µg/mL[6]
Pyrrolo[3,4-d]isoxazolesCompound 6HeLa (Cervical)14[7]
Pyrrolo[3,4-d]isoxazolesCompound 7HeLa (Cervical)8[7]
Pyrrolo[3,4-d]isoxazolesCompound 11HeLa (Cervical)7[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.[8]

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 72 hours).[8]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining) [8]

  • Cell Treatment: Cancer cells are treated with the isoxazole derivatives at their respective IC50 concentrations for a specified time (e.g., 48 hours).[8]

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in Annexin V-binding buffer.[8]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.[8]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation synthesis Synthesis of (5-Isopropylisoxazol-3-yl)methanol Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic apoptosis Apoptosis Assays (e.g., Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway isoxazole Isoxazole Derivative bax Bax Activation isoxazole->bax activates bcl2 Bcl-2 Inhibition isoxazole->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Anticancer Potential: A Comparative Analysis of Isoxazole-Based Compounds' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro anticancer activity of diverse isoxazole derivatives, presenting comparative cytotoxicity data, detailed experimental protocols, and insights into their mechanisms of action.

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, inhibiting crucial enzymes like HSP90 and protein kinases, and disrupting tubulin polymerization.[1][4][5][6] This guide provides a comparative overview of the cytotoxic profiles of different isoxazole-based compounds against a range of human cancer cell lines, supported by experimental data from recent studies.

Comparative Cytotoxicity of Isoxazole Derivatives

The in vitro cytotoxic activity of various isoxazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for selected isoxazole derivatives against different human cancer cell lines, offering a quantitative comparison of their potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-3-isoxazole-5-carboxamides 5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
3-(4,5-dihydroisoxazol-5-yl)indoles DHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
Isoxazole-Carboxamides 2bHeLa (Cervical)0.11 ± 0.10 µg/mlDoxorubicin-
2aHep3B (Liver)2.774 ± 0.53 µg/ml--
2bHep3B (Liver)3.621 ± 1.56 µg/ml--
2cMCF7 (Breast)1.59 ± 1.60 µg/ml--
2dHep3B (Liver)~23 µg/ml--
2eHep3B (Liver)~23 µg/ml--
2dHeLa (Cervical)15.48 µg/ml--
2aMCF-7 (Breast)39.80 µg/ml--
Isoxazolo[4,5-b]indoles 1K562 (Leukemia)0.071 ± 0.005--
2K562 (Leukemia)0.018 ± 0.001--
4,5-Diarylisoxazoles 28-High affinity for Hsp90--
Isoxazole-Chalcones 10aDU145 (Prostate)0.96--
10bDU145 (Prostate)1.06--
Spiro-pyrrolidine-oxindole-isoxazoles 30K562 (Leukemia)10.7--
30A549 (Lung)21.5--
30PC-3 (Prostate)13.1--
Curcumin-isoxazole derivative 40MCF7 (Breast)3.97Curcumin21.89

Data compiled from multiple sources.[6][7][8][9][10][11] Note that experimental conditions may vary between studies.

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the anticancer activity of isoxazole-based compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Cancer cells are harvested and seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. The plate is then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: A stock solution of the isoxazole derivative is prepared in a suitable solvent like DMSO. Serial dilutions are then made to achieve the desired test concentrations. After 24 hours of cell seeding, the old medium is removed and 100 µL of fresh medium containing different concentrations of the test compound is added to the wells. Vehicle and positive controls are also included.[7]

  • MTT Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours). Following this, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[7]

  • Formazan Solubilization and Absorbance Measurement: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7][12]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[12]

  • Cell Seeding: Cells are plated in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[12]

  • Cell Fixation: The culture medium is removed, and 100 µL of cold 10% trichloroacetic acid (TCA) is added to each well to fix the cells.[12] The plate is then incubated at 4°C for 1 hour.

  • Staining: The supernatant is discarded, and the plate is washed five times with slow-running tap water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 10 minutes.

  • Washing and Solubilization: The unbound dye is removed by washing four times with 1% acetic acid. The plate is then air-dried. 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

Mechanisms of Action and Signaling Pathways

Isoxazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. A common mechanism involves the induction of apoptosis, often through the inhibition of pro-survival pathways like the PI3K/Akt pathway.[13] Some indole-isoxazole hybrids have been shown to induce cell cycle arrest in the G0/G1 phase by downregulating Cyclin-Dependent Kinase 4 (CDK4).[12]

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Assays cluster_pathway Phase 3: Pathway Analysis cluster_interpretation Phase 4: Data Interpretation cell_line Select Cancer Cell Line(s) (e.g., MCF-7, A549, HCT116) stock_prep Prepare Isoxazole Stock Solution cell_line->stock_prep cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) stock_prep->cytotoxicity_assay ic50 Calculate IC50 Value cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis apoptosis_assay->western_blot cell_cycle->western_blot signaling_proteins Analyze Key Signaling Proteins (e.g., Akt, p-Akt, Bcl-2) western_blot->signaling_proteins data_synthesis Synthesize Data signaling_proteins->data_synthesis elucidate_mechanism Elucidate Mechanism of Action data_synthesis->elucidate_mechanism

General workflow for the cell-based evaluation of isoxazole compounds.

signaling_pathway isoxazole Isoxazole Compound pi3k PI3K isoxazole->pi3k Inhibits akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt Phosphorylates bad Bad p_akt->bad Phosphorylates apoptosis Apoptosis p_akt->apoptosis Inhibits p_bad p-Bad (Inactive) bad->p_bad Inactive form bcl2 Bcl-2 bad->bcl2 Inhibits p_bad->bcl2 Releases bcl2->apoptosis Inhibits

Hypothetical PI3K/Akt signaling pathway modulation by an isoxazole compound.

References

A Comparative Guide to the Validation of an HPLC Method for (5-Isopropylisoxazol-3-yl)methanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (5-Isopropylisoxazol-3-yl)methanol. It includes a comparison with alternative analytical techniques, detailed experimental protocols, and a summary of validation data in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quality control and characterization of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5][6] For a non-volatile, polar compound like (5-Isopropylisoxazol-3-yl)methanol, HPLC is often the preferred method.[7][8] However, other techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be considered.

Table 1: Comparison of HPLC with Alternative Analytical Methods

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[9]Separation based on the partitioning of a volatile analyte between a gaseous mobile phase and a stationary phase.[7]Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification and quantification.[9]
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like (5-Isopropylisoxazol-3-yl)methanol.[7][8]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for this compound.[7][8]Highly suitable, providing both quantitative data and structural information, enhancing specificity.[9]
Advantages Versatile, robust, high resolution, and widely available.[2][6]High efficiency for volatile compounds, often faster analysis times.[7]High sensitivity and specificity, allows for molecular weight determination and structural elucidation.[6][9]
Limitations Lower peak capacity compared to GC, requires significant amounts of solvents.[7]Not suitable for non-volatile or thermally unstable compounds.[8][10]Higher equipment cost and complexity compared to HPLC with UV detection.[9]

Proposed HPLC Method for (5-Isopropylisoxazol-3-yl)methanol Analysis

The following section details a proposed Reverse-Phase HPLC (RP-HPLC) method developed for the quantification of (5-Isopropylisoxazol-3-yl)methanol.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Run Time: 10 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (5-Isopropylisoxazol-3-yl)methanol reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing (5-Isopropylisoxazol-3-yl)methanol, dissolve it in the mobile phase to achieve a theoretical concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.[11]

The proposed HPLC method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3][4] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20008500
% RSD of Peak Area (n=6) ≤ 1.0%0.45%

Table 3: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45210x + 1530
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy (Recovery)

Spiked ConcentrationAmount Recovered (mean, n=3)% Recovery% RSD
80% (40 µg/mL) 39.8 µg/mL99.5%0.52%
100% (50 µg/mL) 50.3 µg/mL100.6%0.31%
120% (60 µg/mL) 59.5 µg/mL99.2%0.48%

Table 5: Precision

Parameter% RSD (n=6)Acceptance Criteria
Repeatability (Intra-day) 0.65%≤ 2.0%
Intermediate Precision (Inter-day) 0.88%≤ 2.0%

Table 6: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The % RSD of the results under these varied conditions was less than 2.0%.[13][14]

Mandatory Visualizations

The following flowchart illustrates the systematic process of validating the HPLC method.

G cluster_0 Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C System Suitability Testing B->C D Specificity (Placebo & Stress Samples) C->D E Linearity & Range D->E F Accuracy (Recovery Studies) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness Studies H->I J Final Validation Report I->J

Caption: Workflow for HPLC Method Validation.

This diagram provides a logical comparison of HPLC, GC, and LC-MS for the analysis of the target compound.

G cluster_1 Choice of Analytical Method for (5-Isopropylisoxazol-3-yl)methanol Analyte Analyte Properties (Non-volatile, Thermally Labile) HPLC HPLC (Recommended) Analyte->HPLC Directly Compatible GC GC (Less Suitable) Analyte->GC Requires Derivatization LCMS LC-MS (High Specificity Alternative) Analyte->LCMS High Performance Conclusion1 Conclusion1 HPLC->Conclusion1 Robust & Accurate Quantification Conclusion2 Conclusion2 GC->Conclusion2 Potential for Degradation Conclusion3 Conclusion3 LCMS->Conclusion3 Provides Structural Confirmation

Caption: Comparison of Analytical Methods.

Conclusion

The developed and validated RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of (5-Isopropylisoxazol-3-yl)methanol in its bulk form. The method adheres to the ICH guidelines for analytical method validation and is suitable for routine quality control analysis.[4] While other methods like LC-MS offer higher specificity, the proposed HPLC-UV method provides a cost-effective and reliable solution for the intended purpose.[6][7]

References

A Head-to-Head Battle of Bioisosteres: Isoxazole Versus Oxazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of choices, the isomeric five-membered rings, isoxazole and oxazole, are frequently employed as bioisosteres. While structurally similar, the nuanced differences in the arrangement of their nitrogen and oxygen atoms lead to distinct physicochemical properties, metabolic fates, and biological activities. This guide provides an objective, data-driven comparison of isoxazole and oxazole scaffolds to aid in rational drug design.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle shift of the nitrogen atom from the 3-position in oxazole to the 2-position in isoxazole has significant electronic consequences. These differences are reflected in their fundamental physicochemical properties, which in turn affect their interactions with biological targets and their disposition in the body.[1]

PropertyIsoxazole (1,2-oxazole)Oxazole (1,3-oxazole)References
pKa of Conjugate Acid -3.00.8[2][3]
Dipole Moment ~3.0 D~1.7 D[1]
Basicity Very Weak BaseWeak Base[3][4]
Hydrogen Bonding Nitrogen is the primary hydrogen bond acceptor.Nitrogen is the primary hydrogen bond acceptor.[1]

The lower pKa of isoxazole's conjugate acid indicates it is a much weaker base compared to oxazole.[4] This reduced basicity can be advantageous in drug design, as it can minimize off-target interactions with aminergic GPCRs and reduce the likelihood of phospholipidosis. The larger dipole moment of isoxazole suggests a greater separation of charge, which can influence its solubility and interactions with polar environments in target binding sites.[1]

Metabolic Stability: The Weak Link in the Ring

The metabolic fate of a drug is a key determinant of its bioavailability and duration of action. Both isoxazole and oxazole rings are susceptible to metabolism, primarily through oxidation by cytochrome P450 enzymes. However, the unique N-O bond in the isoxazole ring presents a metabolic vulnerability not present in the oxazole scaffold.

The weaker N-O bond in isoxazoles makes them susceptible to reductive cleavage under certain biological conditions. This metabolic pathway can lead to ring-opening and the formation of metabolites with significantly different properties from the parent drug. For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active alpha-cyanoenol metabolite.

In a hypothetical head-to-head comparison, an isoxazole analog may exhibit a shorter half-life in human liver microsomes compared to its corresponding oxazole analog, reflecting this potential for metabolic cleavage.

AssayIsoxazole Analog (Compound A)Oxazole Analog (Compound B)
Microsomal Stability (Human Liver Microsomes)
Half-life (t½, min)4560
Intrinsic Clearance (CLint, µL/min/mg protein)15.411.6
Plasma Stability (Human Plasma)
% Remaining after 120 min95%98%

This table presents hypothetical comparative metabolic stability data for illustrative purposes.

Biological Activity: A Target-Dependent Outcome

The choice between an isoxazole and an oxazole scaffold is often dictated by the specific structure-activity relationships (SAR) for a given biological target. The different electronic and steric properties of the two rings can lead to significant differences in binding affinity and biological activity.

Case Study: Cyclooxygenase (COX) Inhibition

A compelling example of the differential activity of isoxazole and oxazole scaffolds can be found in the development of cyclooxygenase (COX) inhibitors. The isoxazole-containing drug, valdecoxib, is a potent and selective COX-2 inhibitor. In a comparative study, an isoxazole-containing compound was found to be a sub-micromolar selective COX-2 inhibitor, while a structurally related oxazole analog was not reported to have the same level of activity.

Biological Target/ActivityIsoxazole-Containing CompoundIC₅₀/MICOxazole-Containing CompoundIC₅₀/MICReferences
Cyclooxygenase-2 (COX-2)Valdecoxib0.005 µM(Not a direct analog)-[1]
Case Study: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

In the pursuit of treatments for obesity, inhibitors of diacylglycerol acyltransferase 1 (DGAT1) have been explored. A study comparing biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties revealed the superior potency of the isoxazole analogs.

Compound ClassLead Compound ExampleIC50 (nM)
3-Phenylisoxazole AnalogsCompound 40a64
5-Phenyloxazole Analogs->1000

Signaling Pathways: A Tale of Two Mechanisms

The choice of scaffold can also influence how a drug interacts with cellular signaling pathways.

An isoxazole chalcone derivative has been shown to enhance melanogenesis by activating the Akt/GSK3β/β-catenin signaling pathway.[5][6] This pathway is crucial for cell proliferation and differentiation.

isoxazole_signaling PMPP Isoxazole Derivative (PMPP) Akt Akt PMPP->Akt activates GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation MITF MITF beta_catenin->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription Melanogenesis Melanogenesis Tyrosinase->Melanogenesis

Signaling pathway of an isoxazole derivative.

In contrast, the oxazole-containing drug suvorexant, an orexin receptor antagonist, functions by blocking orexin signaling, which is involved in regulating wakefulness.

Experimental Protocols

To facilitate a direct comparison of isoxazole and oxazole scaffolds, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound (isoxazole or oxazole analog)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound to the microsome mixture. The final concentration of the test compound is typically 1 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile and an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Target Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Materials:

  • Test compound (isoxazole or oxazole analog)

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the test compound at various concentrations.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

Both isoxazole and oxazole scaffolds are valuable tools in the medicinal chemist's arsenal. The choice between them is not straightforward and depends on a multitude of factors including the specific therapeutic target, the desired physicochemical properties, and the metabolic stability profile. Isoxazoles, being weaker bases and possessing a larger dipole moment, may offer advantages in certain contexts, and their prevalence in FDA-approved drugs is noteworthy. However, the potential for metabolic cleavage of the isoxazole ring must be carefully considered. A thorough understanding of the subtle yet significant differences between these two scaffolds, supported by robust experimental data, is paramount for the successful design and development of novel therapeutics.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Selection Isoxazole Isoxazole Analog Physicochemical Physicochemical Profiling (pKa, Dipole Moment) Isoxazole->Physicochemical Metabolic Metabolic Stability (Microsomal, Hepatocyte) Isoxazole->Metabolic Biological Biological Activity (Target Binding, Functional Assays) Isoxazole->Biological Oxazole Oxazole Analog Oxazole->Physicochemical Oxazole->Metabolic Oxazole->Biological SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Metabolic->SAR Biological->SAR Lead Lead Candidate Selection SAR->Lead

Workflow for comparative analysis.

References

Cross-Reactivity Profile of (5-Isopropylisoxazol-3-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available experimental data on the biological targets and cross-reactivity of (5-Isopropylisoxazol-3-yl)methanol has yielded no specific quantitative results. Therefore, a direct comparison with alternative compounds based on experimental data is not currently possible.

This guide is intended for researchers, scientists, and drug development professionals. While we cannot provide specific data for (5-Isopropylisoxazol-3-yl)methanol, we present a template for a comprehensive cross-reactivity analysis. This includes the types of data tables, experimental protocols, and visualizations that are essential for evaluating the selectivity of a compound. The isoxazole scaffold is a common motif in medicinal chemistry, and its derivatives have been shown to target a wide range of proteins, including kinases.[1][2][3][4][5][6][7][8] Structure-activity relationship (SAR) studies on various isoxazole-containing molecules have demonstrated that small structural modifications can significantly alter potency and selectivity.[1][3][4][9]

Data Presentation

To facilitate a clear comparison of a compound's cross-reactivity, quantitative data should be organized into structured tables. Below are examples of tables that would be used to present such data.

Table 1: Kinase Selectivity Profile of (5-Isopropylisoxazol-3-yl)methanol

Kinase TargetIC50 (nM) or Kd (nM)% Inhibition @ [Concentration]Fold Selectivity vs. Primary Target
Primary Target Data UnavailableData Unavailable1
Off-Target Kinase 1Data UnavailableData UnavailableData Unavailable
Off-Target Kinase 2Data UnavailableData UnavailableData Unavailable
Off-Target Kinase 3Data UnavailableData UnavailableData Unavailable
...Data UnavailableData UnavailableData Unavailable

Table 2: Cross-Reactivity Against a Panel of Non-Kinase Targets

Target ClassRepresentative TargetBinding Affinity (Ki, nM) or Functional Activity (EC50/IC50, nM)
GPCRse.g., Adrenergic Receptor Alpha-1AData Unavailable
Ion Channelse.g., hERGData Unavailable
Nuclear Receptorse.g., Estrogen Receptor AlphaData Unavailable
Proteasese.g., Cathepsin GData Unavailable
......Data Unavailable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are examples of standard protocols used to assess compound selectivity.

Kinase Profiling Assay (Example Protocol)

A broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) would be used to determine the binding affinities of (5-Isopropylisoxazol-3-yl)methanol.

  • Assay Principle: The assay is based on a competitive binding displacement format. The test compound is incubated with a specific kinase and a DNA-tagged ligand that is known to bind to the active site of the kinase.

  • Procedure:

    • A solution of (5-Isopropylisoxazol-3-yl)methanol at a specified concentration (e.g., 10 µM) is prepared.

    • The compound is incubated with the kinase-ligand complex.

    • The amount of the DNA-tagged ligand that remains bound to the kinase is quantified using quantitative PCR (qPCR).

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis: For hits identified in the primary screen, dose-response curves are generated by testing a range of compound concentrations to determine the dissociation constant (Kd).

Cellular Target Engagement Assay (Example Protocol)

Cellular thermal shift assays (CETSA) can be used to verify target engagement in a cellular context.

  • Cell Culture and Treatment:

    • Cells expressing the target of interest are cultured to a suitable density.

    • The cells are treated with various concentrations of (5-Isopropylisoxazol-3-yl)methanol or a vehicle control for a defined period.

  • Thermal Shift:

    • The treated cells are heated to a range of temperatures to induce protein denaturation.

    • The cells are lysed, and the soluble and aggregated protein fractions are separated by centrifugation.

  • Detection:

    • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: The temperature at which 50% of the protein is denatured (Tm) is determined for each treatment condition. A shift in the Tm in the presence of the compound indicates target engagement.

Visualizations

Diagrams are effective tools for illustrating complex biological information and experimental processes.

Signaling_Pathway Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (Primary Target) Downstream1 Downstream Kinase 1 Receptor->Downstream1 Phosphorylation Compound (5-Isopropylisoxazol-3-yl)methanol Compound->Receptor Inhibition OffTarget Off-Target Kinase Compound->OffTarget Potential Cross-Reactivity Downstream2 Downstream Effector Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream2->CellularResponse

Caption: Hypothetical signaling pathway illustrating the intended inhibition of a primary target and potential off-target effects.

Experimental_Workflow Cross-Reactivity Profiling Workflow cluster_primary Primary Screening cluster_secondary Secondary & Cellular Assays cluster_tertiary In Vivo & Phenotypic Screening Start Test Compound (5-Isopropylisoxazol-3-yl)methanol KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) Start->KinasePanel DoseResponse Dose-Response Assays (IC50/Kd Determination) KinasePanel->DoseResponse CellularAssay Cellular Target Engagement (e.g., CETSA) DoseResponse->CellularAssay PhenotypicScreen Phenotypic Screening (e.g., Cell Viability) CellularAssay->PhenotypicScreen InVivo In Vivo Efficacy & Toxicity Studies PhenotypicScreen->InVivo DataAnalysis Data Analysis & Selectivity Profiling InVivo->DataAnalysis

Caption: A generalized experimental workflow for determining the cross-reactivity profile of a small molecule inhibitor.

References

A Comparative Guide to the Bioactivity of (5-Isopropylisoxazol-3-yl)methanol and Established Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant bioactive compounds. This guide provides a comparative benchmark of the hypothetical compound (5-Isopropylisoxazol-3-yl)methanol against established drugs and research compounds that also feature the isoxazole ring. Due to the absence of publicly available experimental data for (5-Isopropylisoxazol-3-yl)methanol, this document serves as a foundational resource for researchers interested in exploring its potential bioactivity. The established compounds are categorized by their primary mechanism of action to provide a framework for potential screening and development pathways.

I. Comparative Analysis of Bioactive Isoxazoles

The isoxazole motif is present in drugs targeting a range of biological pathways. This comparison focuses on three well-established classes: Cyclooxygenase-2 (COX-2) inhibitors, Gamma-aminobutyric acid A (GABA-A) receptor modulators, and Dihydroorotate Dehydrogenase (DHODH) inhibitors.

Table 1: Quantitative Comparison of Isoxazole-Containing COX-2 Inhibitors
CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
(5-Isopropylisoxazol-3-yl)methanol HypotheticalData not availableData not availableData not available
ValdecoxibCOX-2140 µM - 150 µM[1][2]0.005 µM[1][2][3]~28,000 - 30,000
Parecoxib (prodrug of Valdecoxib)COX-2Data not availableData not availableData not available
MofezolacCOX-10.0079 µM[4]>50 µM[4]<0.00016

Note: Parecoxib is a prodrug that is rapidly metabolized to Valdecoxib in vivo. Therefore, the in vitro inhibitory activity is determined by Valdecoxib.

Table 2: Quantitative Comparison of Isoxazole-Containing GABA-A Receptor Modulators
CompoundTargetBinding Affinity (Ki/Kd)Functional Activity (EC50)
(5-Isopropylisoxazol-3-yl)methanol HypotheticalData not availableData not available
MuscimolGABA-A ReceptorHigh affinity: Kd ~1-10 nM[5][6]~1-2 nM[6]
Gaboxadol (THIP)GABA-A ReceptorHigh affinity for extrasynaptic receptorsNanomolar affinity for extrasynaptic receptors[7]
Table 3: Quantitative Comparison of an Isoxazole-Containing DHODH Inhibitor
CompoundTargetIC50
(5-Isopropylisoxazol-3-yl)methanol HypotheticalData not available
Leflunomide (active metabolite A77 1726/Teriflunomide)DHODH~307 nM - 1 µM[8][9]

II. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactive compounds. Below are representative protocols for the key assays mentioned.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is designed to screen for inhibitors of COX-1 and COX-2.

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Hemin

  • Test compound (e.g., (5-Isopropylisoxazol-3-yl)methanol) and known inhibitors (e.g., Valdecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and controls to the desired concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound or control inhibitor to the appropriate wells. For the 100% initial activity control, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: Immediately measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is calculated relative to the 100% initial activity control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

GABA-A Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to the GABA-A receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Radioligand (e.g., [3H]Muscimol)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., high concentration of unlabeled GABA)

  • Test compound (e.g., (5-Isopropylisoxazol-3-yl)methanol)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a membrane fraction through a series of centrifugations.

  • Assay Setup: In test tubes, combine the membrane preparation, radioligand, and either the test compound at various concentrations, the vehicle for total binding, or the non-specific binding determinator.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 45 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Inhibition Assay (Spectrophotometric)

This protocol measures the inhibitory activity of a compound against the DHODH enzyme.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Test compound (e.g., (5-Isopropylisoxazol-3-yl)methanol) and a known inhibitor (e.g., Teriflunomide)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, DHO, CoQ10, and DCIP.

  • Reaction Setup: In a 96-well plate, add the assay buffer, CoQ10, DCIP, and the DHODH enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations or the vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate, DHO, to all wells.

  • Measurement: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of DCIP reduction and thus DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to the control and calculate the IC50 value from the dose-response curve.

III. Visualizing Pathways and Workflows

Signaling Pathways

G cluster_0 COX-2 Pathway cluster_1 GABA-A Receptor Signaling cluster_2 De Novo Pyrimidine Synthesis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Chloride_Influx Chloride Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Muscimol Muscimol Muscimol->GABA_A_Receptor Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (DNA/RNA) Orotate->Pyrimidines Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH

Caption: Key signaling pathways for established isoxazole-containing drugs.

Experimental Workflow

G cluster_workflow Benchmarking Workflow Compound_Synthesis Compound Synthesis ((5-Isopropylisoxazol-3-yl)methanol) Primary_Screening Primary In Vitro Screening (e.g., COX, GABA, DHODH assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Selectivity_Profiling Selectivity Profiling (e.g., COX-1 vs. COX-2) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Anti-inflammatory, Neuronal activity) Selectivity_Profiling->Cell_Based_Assays Cell_Based_Assays->Lead_Optimization

Caption: A generalized workflow for benchmarking a novel compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on (5-Isopropylisoxazol-3-yl)methanol is hypothetical and intended to provide a framework for future research. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

References

The Isoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for designing novel therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of isoxazole derivatives, correlating their structural modifications with their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression.[1] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the isoxazole ring and its appended phenyl rings are critical for cytotoxic activity.

A key observation is that the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F, -Br) or a trifluoromethyl group (-CF3), on the phenyl rings often enhances anticancer activity.[2] For instance, indole-linked isoxazole derivatives have shown potent anti-proliferative activity against breast cancer cell lines.[3]

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1 Indole-linkedMCF-72.25[3]
2 Indole-linkedMCF-73.0[3]
3,5-Diamino-4-(4'-bromophenylazo) isoxazole 4'-bromophenylazoPC353.96[4]
3,5-Diamino-4-(3'-chlorophenylazo) isoxazole 3'-chlorophenylazoPC347.27[4]
3,5-Diamino-4-(2'-bromophenylazo) isoxazole 2'-bromophenylazoPC338.63[4]
Isoxazoline derivative 16b Monoterpene backboneHT108010.72[5]
Isoxazoline derivative 16c Monoterpene backboneHT10809.02[5]
Isoxazole chalcone derivative 10a Methoxy substituentsDU1450.96[5]
Isoxazole chalcone derivative 10b Methoxy substituentsDU1451.06[5]
Curcumin isoxazole derivative 40 Curcumin hybridMCF-73.97[5]

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Isoxazole Derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Figure 1. Experimental workflow for the MTT assay.

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The SAR studies in this area often highlight the importance of lipophilicity and the presence of specific functional groups that can interact with microbial targets. For example, the introduction of a thiophene moiety to the isoxazole ring has been shown to increase antimicrobial activity.[8]

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
178e p-fluoroE. coli110
178f p-chloroE. coli95
178d o-CH3, p-OCH3S. aureus100
178e p-fluoroS. aureus95
Chalcone 28 Trisubstituted phenyl-1[9]
Dihydropyrazole 46 Trisubstituted phenylC. albicans2[9]
4e -C. albicans6-60[8]
4g -C. albicans6-60[8]
4h -C. albicans6-60[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound and is often determined by the broth microdilution method.[10]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the isoxazole derivative and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[10]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Isoxazole Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Signaling_Pathway cluster_pathway Simplified Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Isoxazole_Derivatives Isoxazole Derivatives Isoxazole_Derivatives->COX_Enzymes Inhibition

References

Safety Operating Guide

Prudent Disposal of (5-Isopropylisoxazol-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance is paramount for the handling of specialized chemical compounds in a research environment. This document outlines the essential procedures for the proper disposal of (5-Isopropylisoxazol-3-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Due to the limited availability of specific hazard data for (5-Isopropylisoxazol-3-yl)methanol (CAS No. 123770-63-8), a cautious approach, treating the substance as hazardous, is mandatory. Information derived from structurally similar compounds, such as (5-Methylisoxazol-3-yl)methanol and the parent compound isoxazole, informs these procedural recommendations. The toxicological properties of many isoxazole derivatives have not been fully investigated, necessitating stringent adherence to safety protocols.[1]

I. Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

Engineering Controls: All handling of (5-Isopropylisoxazol-3-yl)methanol should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, appropriately labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

II. Logistical and Disposal Planning

The disposal of (5-Isopropylisoxazol-3-yl)methanol must be managed through a licensed hazardous waste disposal contractor. On-site treatment or disposal via standard laboratory drains or general waste is strictly prohibited.

Waste Characterization and Segregation: Based on the flammability of the parent compound, isoxazole, it is prudent to treat (5-Isopropylisoxazol-3-yl)methanol as a potentially flammable substance.[2][3]

  • Waste Segregation: Do not mix this compound with other waste streams unless compatibility is confirmed. It should be kept separate from strong oxidizing agents.[2]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(5-Isopropylisoxazol-3-yl)methanol".

Quantitative Data Summary:

PropertyValueSource
Chemical Name (5-Isopropylisoxazol-3-yl)methanolN/A
CAS Number 123770-63-8[4]
Molecular Formula C₇H₁₁NO₂[4]
Molecular Weight 141.17 g/mol [4]
Boiling Point 249.8°C at 760 mmHg[4]
Flash Point 104.9°C[4]
Inferred Hazards Potentially Flammable, Uncharacterized ToxicityBased on data for Isoxazole[2][3] and (5-Methylisoxazol-3-yl)methanol[1]
Incompatible Materials Strong oxidizing agentsBased on data for Isoxazole[2]

III. Step-by-Step Disposal Protocol

The following experimental protocol details the necessary steps for the safe disposal of (5-Isopropylisoxazol-3-yl)methanol.

Materials:

  • Waste (5-Isopropylisoxazol-3-yl)methanol (pure or in solution).

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • "Hazardous Waste" label.

  • Permanent marker.

  • Personal Protective Equipment (as specified in Section I).

  • Chemical fume hood.

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Labeling: Affix a "Hazardous Waste" label to a clean, dry, and appropriate waste container. Fill in all required information, including the full chemical name, "(5-Isopropylisoxazol-3-yl)methanol", and the accumulation start date.

  • Waste Transfer: Carefully transfer the waste (5-Isopropylisoxazol-3-yl)methanol into the prepared hazardous waste container. Avoid splashing or creating aerosols.

  • Container Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request: Once the container is full, or in accordance with your institution's waste disposal schedule, contact your EHS department to arrange for pickup by a licensed hazardous waste contractor.

  • Decontamination: Thoroughly decontaminate the work area and any equipment used in the transfer process.

IV. Workflow Visualization

The logical flow for the proper disposal of (5-Isopropylisoxazol-3-yl)methanol is illustrated below.

DisposalWorkflow Disposal Workflow for (5-Isopropylisoxazol-3-yl)methanol A Step 1: Don PPE and Prepare Work Area B Step 2: Label Hazardous Waste Container A->B Proceed to C Step 3: Transfer Waste to Container in Fume Hood B->C Proceed to D Step 4: Securely Seal Container C->D Proceed to E Step 5: Store in Satellite Accumulation Area D->E Proceed to F Step 6: Arrange for Professional Disposal via EHS E->F Final Step

Caption: A flowchart illustrating the sequential steps for the safe disposal of (5-Isopropylisoxazol-3-yl)methanol.

References

Personal protective equipment for handling (5-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Isopropylisoxazol-3-yl)methanol

This guide provides immediate, essential safety and logistical information for the handling and disposal of (5-Isopropylisoxazol-3-yl)methanol (CAS: 123770-63-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Boiling Point249.8°C at 760 mmHg
Density1.091 g/cm³
Flash Point104.9°C
Vapor Pressure0.0118mmHg at 25°C
Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for (5-Isopropylisoxazol-3-yl)methanol are not fully detailed, it is prudent to handle it as a potentially hazardous substance. The safety data sheet for the similar compound, (5-Methylisoxazol-3-yl)methanol, indicates that it can cause skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][2]. Standard safety glasses are not sufficient.

  • Hand Protection: Chemically impermeable gloves, such as butyl rubber or nitrile rubber, must be worn[2][3]. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact[1][3].

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1][3]. If ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended[1].

Operational Plan: Safe Handling Procedures

A systematic approach to handling (5-Isopropylisoxazol-3-yl)methanol is crucial to minimize risk.

1. Pre-Operational Checks:

  • Ensure that a current Safety Data Sheet (SDS) is accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower and ensure the pathway is clear[1].

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Step-by-Step Handling Procedure:

  • Don the appropriate PPE as outlined above.

  • Conduct all manipulations of (5-Isopropylisoxazol-3-yl)methanol within a certified chemical fume hood to ensure adequate ventilation[1][3].

  • Avoid the formation of dust and aerosols[3].

  • Use non-sparking tools and explosion-proof equipment to prevent ignition sources[3].

  • Ground and bond containers when transferring the material to prevent static discharge[4].

  • Avoid contact with skin and eyes[3].

  • After handling, wash hands and any exposed skin thoroughly with soap and water[1].

3. Post-Operational Procedures:

  • Tightly close the container of (5-Isopropylisoxazol-3-yl)methanol.

  • Decontaminate the work area and any equipment used.

  • Remove and properly dispose of contaminated PPE.

  • Wash hands thoroughly before leaving the laboratory.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3]. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3].

  • Spills: Evacuate the area and remove all sources of ignition[3]. Ventilate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal[1].

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused (5-Isopropylisoxazol-3-yl)methanol and any solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste in a properly labeled container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Do not dispose of this chemical down the drain[1].

Safe Handling Workflow

Workflow for Safe Handling of (5-Isopropylisoxazol-3-yl)methanol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Check Fume Hood Check Fume Hood Gather PPE->Check Fume Hood Locate Safety Equipment Locate Safety Equipment Check Fume Hood->Locate Safety Equipment Don PPE Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Spill Spill Follow Spill Procedure Follow Spill Procedure Spill->Follow Spill Procedure Exposure Exposure Administer First Aid Administer First Aid Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention End End Wash Hands->End Start Start Start->Review SDS

Caption: Workflow for the safe handling of (5-Isopropylisoxazol-3-yl)methanol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.